Product packaging for Ethyl 2-(3-cyanophenyl)-2-oxoacetate(Cat. No.:CAS No. 732249-89-7)

Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Cat. No.: B1346285
CAS No.: 732249-89-7
M. Wt: 203.19 g/mol
InChI Key: GECHQYJYTIZQSB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)-2-oxoacetate (CAS 732249-89-7) is a high-purity chemical reagent designed for advanced research and development applications. This compound, with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol, serves as a critical synthetic building block in organic and medicinal chemistry . Its structure incorporates both a benzoate ester and an electron-deficient nitrile group, making it a versatile precursor for constructing complex molecules. Researchers value this compound for its role in developing pharmacologically active substances and functional materials. The calculated physical properties include a density of approximately 1.223 g/cm³, a boiling point of around 334°C, and a flash point of about 145°C . As a key intermediate, it is particularly useful in the synthesis of heterocyclic compounds that are core structures in many active pharmaceutical ingredients. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B1346285 Ethyl 2-(3-cyanophenyl)-2-oxoacetate CAS No. 732249-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-cyanophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHQYJYTIZQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641275
Record name Ethyl (3-cyanophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-89-7
Record name Ethyl (3-cyanophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and structured data for easy reference.

Chemical and Physical Properties

This compound, also known as Ethyl 3-cyanobenzoylformate, is an organic compound with the molecular formula C11H9NO3[1]. It belongs to the class of alpha-keto esters, which are valuable intermediates in organic synthesis. The presence of a cyano group, a keto group, and an ester functional group makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 732249-89-7[1]
Molecular Formula C11H9NO3[1]
Molecular Weight 203.19 g/mol [1]
Predicted Boiling Point 334.0 ± 25.0 °C[1]
Predicted Density 1.22 ± 0.1 g/cm³[1]
Synonyms ETHYL 3-CYANOBENZOYLFORMATE; Benzeneacetic acid, 3-cyano-α-oxo-, ethyl ester[1]

Spectral Data and Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 3-cyanophenyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the cyano and oxoacetate groups. For a similar compound, ethyl acetate, the ethyl group protons appear as a triplet at ~1.3 ppm and a quartet at ~4.1 ppm[2].

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons of the keto and ester groups, the nitrile carbon, the carbons of the ethyl group, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and ester groups, and the C≡N stretching of the nitrile group. For comparison, N-alkyl cyanoacetamides show characteristic stretching frequencies for N-H, CN, and C=O groups[3].

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

G cluster_structure This compound Structure cluster_spectral Expected Spectral Features Compound C11H9NO3 Aromatic 3-Cyanophenyl Group Compound->Aromatic Contains Keto Keto Group (C=O) Compound->Keto Contains Ester Ethyl Ester Group (-COOEt) Compound->Ester Contains NMR_Aromatic Aromatic Protons Aromatic->NMR_Aromatic NMR_Ethyl Ethyl Protons (triplet, quartet) Ester->NMR_Ethyl IR IR Spectroscopy IR_CN C≡N Stretch IR->IR_CN IR_CO C=O Stretch IR->IR_CO NMR NMR Spectroscopy NMR->NMR_Aromatic NMR->NMR_Ethyl MS Mass Spectrometry MS_M Molecular Ion Peak MS->MS_M

Figure 1: Structural components and expected spectral features.

Reactivity and Stability

Based on general chemical principles and safety data for similar compounds, the following reactivity and stability profile can be expected:

  • Chemical Stability: The compound is likely stable under normal storage conditions[4]. It is important to keep it in a dry, cool, and well-ventilated place in a tightly closed container[4].

  • Reactivity: The α-keto ester moiety is reactive and can participate in various chemical transformations. The keto group can undergo nucleophilic addition, and the ester can be hydrolyzed or transesterified. The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[4].

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4].

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a plausible synthetic route can be designed based on established organic chemistry reactions. A common method for the synthesis of α-keto esters is the esterification of the corresponding α-keto acid.

Proposed Synthesis of this compound:

This protocol is a general procedure adapted from similar esterification reactions[5].

Objective: To synthesize this compound from 3-cyanobenzoylformic acid.

Materials:

  • 3-cyanobenzoylformic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-cyanobenzoylformic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

G Start 3-cyanobenzoylformic acid + Ethanol Step1 Add Thionyl Chloride (SOCl₂) Reflux Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Work-up: - Evaporation - Extraction with Ethyl Acetate - Washing Step2->Step3 Reaction Complete Step4 Drying and Concentration Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End This compound Step5->End

Figure 2: Proposed workflow for the synthesis of this compound.

Safety and Handling

Handle this chemical in accordance with good industrial hygiene and safety practices[4].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[4][6].

  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Use only in a well-ventilated area[4][6].

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed[4].

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6].

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician[6].

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

  • If swallowed: Rinse mouth with water. Get medical attention[4].

This document provides a summary of the available information on this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments.

References

Ethyl 2-(3-cyanophenyl)-2-oxoacetate CAS number 732249-89-7

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 732249-89-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a chemical compound with potential applications in research and development. Due to the limited availability of public data, this guide summarizes the currently known information and provides a framework for future investigation.

Chemical Identity and Properties

This compound is an organic compound characterized by a central ethyl oxoacetate core attached to a phenyl ring bearing a nitrile group at the meta position.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 732249-89-7Chemical Supplier Catalogs
Molecular Formula C₁₁H₉NO₃MolPort[1]
Molecular Weight 203.19 g/mol MolCore[2]
Canonical SMILES CCOC(=O)C(=O)c1cccc(c1)C#NMolPort[1]
Physical State Not reportedN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in publicly available literature. However, a general synthetic approach for aryl α-keto esters can be proposed based on established organic chemistry principles.

A plausible synthetic route could involve the Friedel-Crafts acylation of 3-cyanobenzoyl chloride with a suitable ethyl ester derivative or the oxidation of a corresponding precursor. The reactivity of this compound is expected to be dictated by its three primary functional groups: the ketone, the ester, and the nitrile. These sites offer opportunities for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.

Experimental Workflow: Potential Synthetic Pathway

G cluster_start Starting Materials 3-Cyanobenzoyl_chloride 3-Cyanobenzoyl chloride Friedel_Crafts Friedel-Crafts Acylation 3-Cyanobenzoyl_chloride->Friedel_Crafts Ethyl_reagent Suitable Ethyl Reagent Ethyl_reagent->Friedel_Crafts Product This compound Friedel_Crafts->Product Crude Product Purification Purification (e.g., Chromatography) Product->Purification Purification->Final_Product Purified Product

Caption: A potential synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the structural motifs present in the molecule are found in various biologically active compounds. The cyanophenyl group and the α-keto ester functionality are of interest in medicinal chemistry for their potential to interact with biological targets.

For instance, related pyrazole derivatives containing a 3-cyanophenyl group have been noted for a broad spectrum of biological activities. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Logical Relationship: Research and Development Pathway

G Compound This compound Synthesis Chemical Synthesis & Derivatization Compound->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound Drug_Development Further Drug Development Lead_Compound->Drug_Development

Caption: A logical workflow for exploring the therapeutic potential of the compound.

Future Directions

The lack of comprehensive data on this compound highlights the need for further investigation. Key areas for future research include:

  • Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

  • Development and Optimization of Synthetic Protocols: Elucidation of efficient and scalable synthesis methods.

  • Exploration of Chemical Reactivity: Investigation of its utility as a building block in the synthesis of more complex molecules.

  • Biological Screening: Evaluation of its activity against a range of biological targets to identify potential therapeutic applications.

This technical guide serves as a starting point for researchers interested in this compound. The compound's structure suggests it could be a valuable tool in synthetic and medicinal chemistry, warranting further exploration to unlock its full potential.

References

An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and potential biological significance of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Data

This compound is a small organic molecule featuring a central phenyl ring substituted with a cyano group at the meta-position and an ethyl oxoacetate moiety. Its chemical structure and key quantitative data are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
CAS Number 732249-89-7[1]
Canonical SMILES CCOC(=O)C(=O)c1cccc(c1)C#N

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a plausible synthetic route. A logical synthetic approach would involve the reaction of 3-cyanobenzoyl chloride with diethyl oxalate in the presence of a suitable base.

General Synthetic Workflow

A potential synthetic pathway is outlined below. This represents a generalized workflow and would require optimization for specific laboratory conditions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_cyanobenzoyl_chloride 3-Cyanobenzoyl Chloride reaction_step Acylation 3_cyanobenzoyl_chloride->reaction_step diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction_step product This compound reaction_step->product Base (e.g., NaOEt)

Caption: A plausible synthetic workflow for this compound.

Post-Synthesis Purification and Characterization

Following the reaction, the crude product would necessitate purification, likely via column chromatography on silica gel. The identity and purity of the final compound would then be confirmed using standard analytical techniques.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons in the ethyl group and the aromatic ring.

    • ¹³C NMR: To identify all unique carbon atoms, including the carbonyls, cyano, and aromatic carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the cyano (C≡N), ester (C=O), and ketone (C=O) stretches.

Potential Biological Significance and Applications

While direct biological studies on this compound are limited in the reviewed literature, the core chemical scaffold is present in molecules with known biological activities. The pyrazole class of compounds, which can be synthesized from precursors similar to this molecule, is known to exhibit a range of pharmacological effects.

Inferred Biological Activities

Based on the activities of structurally related compounds, this compound could be investigated as a precursor or lead compound in the development of therapeutic agents with the following properties:

  • Anticancer Activity: Pyrazole derivatives have been reported to inhibit cancer cell proliferation.[2]

  • Anti-inflammatory Effects: Certain compounds within this class have been shown to reduce inflammation.[2]

  • Antimicrobial Properties: The pyrazole nucleus is a constituent of some antibacterial and antifungal agents.[2]

A Logical Workflow for Biological Screening

The following diagram outlines a logical workflow for the initial biological screening of this compound.

Biological_Screening_Workflow compound This compound in_vitro_assays In Vitro Assays compound->in_vitro_assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_assays->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) in_vitro_assays->enzyme_inhibition antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro_assays->antimicrobial data_analysis Data Analysis and Hit Identification cytotoxicity->data_analysis enzyme_inhibition->data_analysis antimicrobial->data_analysis in_vivo_studies In Vivo Studies (Animal Models) data_analysis->in_vivo_studies Promising Hits

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule of interest for chemical synthesis and potential drug discovery. While specific biological data is not yet prevalent, its structural motifs suggest that it could serve as a valuable building block or lead compound for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in the fields of medicinal chemistry and pharmacology.

References

An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a member of the aryl-α-keto ester family, is a versatile organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-ketoester moiety and a cyano-substituted phenyl ring, makes it an attractive scaffold for the synthesis of a variety of heterocyclic and biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of this compound, tailored for professionals in the field of drug development and chemical research.

Chemical Structure and Properties

This compound is characterized by a central glyoxylic acid ethyl ester core attached to a benzene ring substituted with a cyano group at the meta-position.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 732249-89-7[1][2]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Predicted Boiling Point 334.0 ± 25.0 °C at 760 mmHg[1]
Predicted Density 1.22 ± 0.1 g/cm³[1]

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.

Synthesis

Proposed Experimental Protocol: Synthesis via Acylation of a Malonate Derivative

This protocol is based on the general principles of the synthesis of β-keto esters from acyl chlorides and magnesium enolates of malonic esters.

Reaction Scheme:

Materials:

  • 3-Cyanobenzoyl chloride[3][4][5]

  • Magnesium turnings

  • Absolute ethanol

  • Diethyl malonate

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add magnesium turnings and a small crystal of iodine (to initiate the reaction) under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of absolute ethanol to initiate the reaction. Once the reaction starts, add the remaining absolute ethanol dropwise to maintain a gentle reflux. After the magnesium has completely reacted, the magnesium ethoxide solution is ready.

  • Formation of the Magnesium Enolate: To the freshly prepared magnesium ethoxide solution, add diethyl malonate dropwise at room temperature with vigorous stirring. The mixture is typically stirred for 1-2 hours to ensure complete formation of the magnesium enolate of diethyl malonate.

  • Acylation: Dissolve 3-cyanobenzoyl chloride in a dry, inert solvent (e.g., diethyl ether or THF) and add it dropwise to the suspension of the magnesium enolate at a low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.

Potential Applications in Drug Discovery and Development

Aryl-α-keto esters are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds. The presence of the cyano group in this compound offers a handle for further chemical modifications, potentially leading to the discovery of novel therapeutic agents.

Logical Relationship Diagram: Potential Synthetic Utility

G Potential Synthetic Pathways from this compound A This compound B Heterocyclic Scaffolds (e.g., pyrazoles, isoxazoles) A->B Condensation with binucleophiles C α-Hydroxy Esters A->C Reduction of ketone D α-Amino Esters A->D Reductive amination E Bioactive Molecules (e.g., enzyme inhibitors, receptor modulators) B->E C->E D->E

Caption: Synthetic utility of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed experimental and biological data in the public domain are currently scarce, its chemical structure suggests a range of possible synthetic transformations. The provided hypothetical synthesis protocol, based on established chemical principles, offers a starting point for researchers interested in preparing this compound for further investigation. Future studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its utility in the development of new therapeutic agents.

References

Mass Spectrometry of Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. Due to the limited availability of direct mass spectrometry data for this specific compound in the public domain, this guide leverages data from structurally similar molecules and fundamental principles of mass spectrometry to predict its fragmentation patterns and overall spectral characteristics. This information is crucial for researchers involved in the synthesis, characterization, and analysis of this and related compounds in various stages of drug discovery and development.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its ester and keto functionalities, as well as the stable cyanophenyl group. The ionization technique employed will influence the abundance of the molecular ion versus fragment ions. Electron ionization (EI) is likely to produce more extensive fragmentation compared to softer ionization methods like electrospray ionization (ESI).

Key Predicted Fragments

The following table summarizes the predicted major fragments for this compound, along with their expected mass-to-charge ratio (m/z) and the corresponding neutral loss.

Fragment Ion Structure m/z (Expected) Neutral Loss Plausible Fragmentation Pathway
Molecular Ion [M]+•C11H9NO3+•203.06-Ionization of the parent molecule.
[M - OCH2CH3]+C9H4NO2+158.02•OCH2CH3Alpha-cleavage of the ester group.
[M - COOCH2CH3]+C8H4N+126.03•COOCH2CH3Cleavage of the entire ester group.
[M - CH2CH3]+C9H4NO3+174.02•CH2CH3Loss of the ethyl radical from the ester.
[3-cyanophenyl]+C7H4N+102.03COCOOCH2CH3Cleavage of the bond between the phenyl ring and the keto group.
[COOCH2CH3]+C3H5O2+73.03C8H4NOFragmentation yielding the ethoxycarbonyl cation.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to follow established patterns for esters and ketones.[1][2] The initial ionization will form the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. The stability of the aromatic cyanophenyl ring suggests that fragments containing this moiety will be prominent in the spectrum.

Fragmentation_Pathway M [C₁₁H₉NO₃]⁺• m/z = 203 F1 [C₉H₄NO₂]⁺ m/z = 158 M->F1 - •OCH₂CH₃ F2 [C₈H₄N]⁺ m/z = 126 M->F2 - •COOCH₂CH₃ F1->F2 - CO F3 [C₇H₄N]⁺ m/z = 102 F2->F3 - CN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometric Analysis

The following provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Logical Workflow for Compound Characterization

The characterization of a novel or synthesized compound like this compound typically follows a logical workflow to confirm its identity and purity. Mass spectrometry is a critical component of this workflow.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Caption: General workflow for the characterization of a synthesized compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols and workflows offer a starting point for researchers in their analytical endeavors.

References

An In-Depth Technical Guide to the Safety and Handling of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for Ethyl 2-(3-cyanophenyl)-2-oxoacetate (CAS No. 732249-89-7) was not publicly available at the time of writing. The information herein is compiled from data on structurally similar compounds and the known hazards of its functional groups. All handling of this chemical should be conducted by qualified individuals within a controlled laboratory setting, and a comprehensive risk assessment should be performed prior to any use.

Executive Summary

This compound is a benzoylformate derivative with potential applications in organic synthesis and pharmaceutical research. Due to the presence of a cyano group and its aromatic structure, this compound warrants careful handling to mitigate potential health risks. This guide provides a detailed overview of the known and anticipated hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on an analysis of structural analogs such as ethyl benzoylformate and the general toxicology of cyanophenyl compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The cyano group (-CN) is a key structural feature of concern. While the toxicity of this specific molecule is not documented, organic nitriles can be metabolized to release cyanide, which is a potent mitochondrial poison.[1][2] Exposure may lead to symptoms such as headache, dizziness, nausea, and in severe cases, respiratory distress and loss of consciousness.[3]

  • Skin Irritation: Similar to other benzoylformate esters, this compound may cause skin irritation upon contact.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

A conservative approach to handling, assuming this compound is hazardous, is strongly recommended.

Physical and Chemical Properties

The following table summarizes the anticipated physical and chemical properties of this compound. Where specific data is unavailable, values are estimated based on structurally related compounds.

PropertyValueSource/Analogy
CAS Number 732249-89-7[4]
Molecular Formula C₁₁H₉NO₃N/A
Molecular Weight 203.19 g/mol N/A
Appearance Likely a solid or oilGeneral observation for similar compounds
Boiling Point Not determinedN/A
Melting Point Not determinedN/A
Flash Point >110 °C (Estimated)Based on Ethyl Benzoylformate
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols). Low water solubility anticipated.General chemical principles

Toxicological Information

No specific toxicological studies on this compound have been identified. The data below is based on the toxicology of related compounds and the cyanophenyl functional group.

EndpointAnticipated EffectBasis for Assessment
Acute Oral Toxicity May be harmful if swallowed.Potential for in-vivo hydrolysis to cyanide.[2]
Acute Dermal Toxicity May be harmful in contact with skin.General toxicity of aromatic nitriles.
Acute Inhalation Toxicity May be harmful if inhaled.General toxicity of aromatic nitriles.
Skin Corrosion/Irritation Expected to be a skin irritant.Data on similar esters.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Data on similar esters.
Carcinogenicity No data available.N/A
Mutagenicity No data available.N/A
Reproductive Toxicity No data available.N/A

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE should be considered mandatory when handling this compound:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • The container should be kept tightly closed.[6]

  • Some related compounds recommend storage at 2-8°C.[4]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

  • Waste material should be treated as hazardous. Contact a licensed professional waste disposal service to dispose of this material.[5]

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedures for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Start: Receive Chemical risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe_selection->engineering_controls weighing Weighing/Transfer (in Fume Hood) engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring decontamination Decontaminate Glassware & Work Area monitoring->decontamination spill Spill Occurs monitoring->spill if spill exposure Personnel Exposure monitoring->exposure if exposure waste_collection Collect Waste (Solid & Liquid) decontamination->waste_collection waste_disposal Dispose of Hazardous Waste (Follow Regulations) waste_collection->waste_disposal end End of Process waste_disposal->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid

References

An In-depth Technical Guide to the Storage of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a key intermediate in various synthetic pathways. Adherence to these storage protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage of this compound is essential to prevent degradation. The primary recommended storage temperature is refrigerated. For a related isomer, Ethyl 2-(4-cyanophenyl)-2-oxoacetate, recommendations also include protection from light and moisture. Based on the chemical nature of α-keto esters and aromatic nitriles, a combination of these conditions is advisable.

Table 1: Quantitative Storage Recommendations for this compound and Related Compounds

ParameterRecommended ConditionRationale
Temperature2-8°CTo minimize the rate of potential degradation reactions.
AtmosphereSealed in a dry environmentTo prevent hydrolysis of the ester functional group.
Light ExposureKeep in a dark placeAromatic ketones can be light-sensitive and prone to photodegradation.

Chemical Stability and Potential Degradation Pathways

This compound possesses two reactive functional groups: an α-keto ester and a cyanophenyl group. These moieties are susceptible to degradation under suboptimal storage conditions. Understanding these potential degradation pathways is crucial for implementing effective storage strategies.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture. This reaction would lead to the formation of 2-(3-cyanophenyl)-2-oxoacetic acid and ethanol. The rate of hydrolysis can be accelerated by the presence of acidic or basic impurities.

  • Photodegradation: Aromatic ketones are known to be sensitive to light.[1] Upon exposure to UV or even visible light, the molecule can absorb energy, leading to the formation of excited states that can undergo various photochemical reactions. This can result in complex degradation products and a loss of purity.

  • Thermal Degradation: While many organic molecules are stable at room temperature, elevated temperatures can promote degradation. For cyanate esters, significant thermal decomposition is typically observed at very high temperatures (around 450°C).[2] However, prolonged exposure to moderately elevated temperatures during storage could still lead to slow degradation over time.

The following diagram illustrates the key factors that can influence the stability of this compound and the resulting degradation pathways.

substance This compound (Stable) degradation Degradation Products (e.g., 2-(3-cyanophenyl)-2-oxoacetic acid, etc.) substance->degradation Degradation moisture Moisture/Humidity moisture->degradation Hydrolysis light Light Exposure (UV/Visible) light->degradation Photodegradation heat Elevated Temperature heat->degradation Thermal Decomposition start Obtain high-purity This compound aliquot Aliquot samples into appropriate containers start->aliquot stress Expose aliquots to stress conditions (e.g., elevated temp, light, humidity) aliquot->stress control Store control samples under recommended conditions (2-8°C, dark, dry) aliquot->control analyze Analyze samples at specified time points (e.g., HPLC, LC-MS) stress->analyze control->analyze compare Compare results of stressed samples to control analyze->compare determine Determine degradation rate and identify degradants compare->determine end Establish optimal storage conditions and shelf-life determine->end

References

An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-cyanophenyl)-2-oxoacetate, also known by its synonym Ethyl 3-cyanobenzoylformate, is an aromatic α-keto ester with the CAS Number 732249-89-7. This technical guide provides a comprehensive overview of its known properties, a plausible synthesis pathway with detailed experimental protocols, and an exploration of its potential applications based on its chemical structure. While the specific discovery and detailed biological activity of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate in medicinal chemistry and materials science.

Introduction and History

The history of this compound is not marked by a singular, prominent discovery. Instead, it belongs to the broad class of aryl α-keto esters, which are compounds of significant interest in organic synthesis. These molecules serve as crucial building blocks for more complex chemical structures and are recognized for their role as enzyme inhibitors and anti-inflammatory agents. The synthesis of such compounds is often a routine step within larger research programs aimed at developing novel pharmaceuticals or materials. The first documented appearance of this specific compound is primarily through chemical supplier catalogs, indicating its availability as a research chemical.

Aryl α-keto esters are typically synthesized through methods like Friedel-Crafts acylation or the oxidation of corresponding α-hydroxy esters. For this compound, its preparation most logically follows from precursors containing the 3-cyanobenzoyl moiety.

Physicochemical Properties

The quantitative data available for this compound is primarily derived from predictions and data provided by chemical suppliers. A summary of these properties is presented below for clear reference.

PropertyValueSource
CAS Number 732249-89-7Multiple
Molecular Formula C₁₁H₉NO₃Multiple
Molecular Weight 203.19 g/mol Multiple
Predicted Boiling Point 334.0 ± 25.0 °C at 760 mmHgChemicalBook
Predicted Density 1.22 ± 0.1 g/cm³ChemicalBook
Purity Typically ≥95%Crysdot LLC

Synthesis and Experimental Protocols

Logical Synthesis Pathway

The synthesis can be logically divided into two primary stages:

  • Formation of the Acid Chloride: Conversion of 3-cyanobenzoic acid to the more reactive 3-cyanobenzoyl chloride.

  • Formation of the α-Keto Ester: Reaction of 3-cyanobenzoyl chloride with a suitable reagent to introduce the ethyl oxoacetate moiety.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: α-Keto Ester Formation 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid 3-Cyanobenzoyl Chloride 3-Cyanobenzoyl Chloride 3-Cyanobenzoic Acid->3-Cyanobenzoyl Chloride SOCl₂ Methylene Chloride Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) This compound This compound 3-Cyanobenzoyl Chloride->this compound Diethyl Oxalate (further reaction implied) Diethyl Oxalate Diethyl Oxalate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Preparation of 3-Cyanobenzoyl chloride

This protocol is based on a known procedure for the synthesis of this key intermediate.[1]

Materials:

  • 3-cyanobenzoic acid (50 g)

  • Thionyl chloride (100 ml)

  • Methylene chloride (500 ml)

Procedure:

  • To a suitable reaction vessel, add 3-cyanobenzoic acid (50 g) and methylene chloride (500 ml).

  • Stir the mixture to form a suspension.

  • Slowly add thionyl chloride (100 ml) to the suspension.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (in vacuo) to yield 3-cyanobenzoyl chloride.

Experimental Protocol: Step 2 - Preparation of this compound

This protocol is a plausible method derived from general procedures for synthesizing α-keto esters from acyl chlorides and diethyl oxalate.

Materials:

  • 3-cyanobenzoyl chloride (1 equivalent)

  • Diethyl oxalate (1.5 equivalents)

  • Anhydrous diethyl ether or toluene (as solvent)

  • Magnesium turnings (2 equivalents)

  • A crystal of iodine (as initiator)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of 3-cyanobenzoyl chloride in anhydrous diethyl ether.

  • Add a small amount of the 3-cyanobenzoyl chloride solution to the magnesium turnings to initiate the Grignard reaction (if this route is chosen) or proceed with a Friedel-Crafts-type reaction.

  • Alternative (more direct) Acylation: Cool a solution of diethyl oxalate in an appropriate anhydrous solvent (e.g., toluene) to 0°C.

  • Slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the diethyl oxalate solution.

  • Add the 3-cyanobenzoyl chloride dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications and Signaling Pathways

While no specific biological activity or signaling pathway modulation has been directly attributed to this compound in the reviewed literature, its constituent parts provide clues to its potential utility.

  • Pharmaceutical Intermediate: The "cyanophenyl" group is a common feature in many pharmaceutical compounds. For instance, more complex molecules containing a 3-cyanophenyl group have been investigated for their potential as anticancer and anti-inflammatory agents.[2] It is plausible that this compound could serve as a starting material or intermediate for the synthesis of such bioactive molecules.

  • Enzyme Inhibition: The α-keto ester functionality is a known pharmacophore that can interact with the active sites of various enzymes, particularly proteases and dehydrogenases. The electrophilic nature of the two adjacent carbonyl carbons makes them susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, potentially leading to reversible or irreversible inhibition.

G Compound This compound Enzyme Target Enzyme (e.g., Protease) Compound->Enzyme Binds to ActiveSite Enzyme Active Site (contains nucleophilic residue) Enzyme->ActiveSite Contains Inhibition Biological Effect (e.g., Inhibition of cell proliferation) Enzyme->Inhibition Leads to

References

An In-depth Technical Review of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-cyanophenyl)-2-oxoacetate, also known by its CAS Number 732249-89-7, is an organic compound with the molecular formula C₁₁H₉NO₃.[1] As a member of the aryl-α-keto ester class of molecules, it holds potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. The presence of three key functional groups—a cyano group, a ketone, and an ester—within its structure provides multiple reactive sites for chemical modification, making it an attractive intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that detailed experimental data for this specific compound is limited in the public domain, and some properties are inferred from data available for its isomers and related compounds.

PropertyValueReference
CAS Number 732249-89-7[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance White to pale yellow solid (predicted)
Boiling Point 350.3 °C at 760 mmHg (predicted for 4-cyano isomer)
Density 1.18 g/mL at 25 °C (predicted for 4-cyano isomer)
Flash Point 153 °C (predicted for 4-cyano isomer)
SMILES CCOC(=O)C(=O)c1cccc(c1)C#N

Synthesis and Experimental Protocols

Analogous Synthesis Workflow: Friedel-Crafts Acylation

A plausible synthetic route involves the Friedel-Crafts acylation of cyanobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5][6][7]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cyanobenzene Cyanobenzene Reaction Friedel-Crafts Acylation Cyanobenzene->Reaction EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyzes Target This compound Reaction->Target

Caption: Proposed Friedel-Crafts acylation for synthesis.

Detailed Analogous Experimental Protocol (Friedel-Crafts Acylation):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice bath (0-5 °C). A solution of cyanobenzene (1.0 equivalent) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride.

  • Acylation: Ethyl oxalyl chloride (1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the desired this compound.

Spectroscopic Data (Analogous Compounds)

Direct spectroscopic data for this compound is not available in the surveyed literature. However, the expected spectral characteristics can be inferred from data for structurally similar compounds, such as ethyl benzoylformate and other substituted phenylglyoxylates.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Ethyl Group Protons: A quartet around 4.4 ppm (for the -OCH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group).

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbons: Two signals in the downfield region, typically between 160-190 ppm, corresponding to the ketone and ester carbonyls.

  • Aromatic Carbons: Signals in the range of 110-140 ppm, including the carbon attached to the cyano group.

  • Cyano Carbon: A signal around 115-120 ppm.

  • Ethyl Group Carbons: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃).

Expected IR Spectral Data:

  • C≡N Stretch: A sharp absorption band around 2230 cm⁻¹.

  • C=O Stretches: Two strong absorption bands in the region of 1680-1750 cm⁻¹ for the ketone and ester carbonyl groups.

  • C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the broader classes of molecules to which it belongs—aryl-α-keto esters and cyanophenyl-containing compounds—have shown significant promise in drug discovery.

Aryl-α-keto esters are known to be key intermediates in the synthesis of various bioactive molecules and have been investigated for their potential as enzyme inhibitors.[8] For instance, ethyl phenylglyoxylate has been identified as a potent inhibitor of carboxylesterase.[8]

The cyanophenyl moiety is a common feature in many pharmacologically active compounds. For example, derivatives of N-(4-alkoxy-3-cyanophenyl)isonicotinamide have been developed as potent xanthine oxidase inhibitors for the treatment of hyperuricemia.[9] The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of a biological target.

Given these precedents, this compound could serve as a valuable starting material for the synthesis of novel inhibitors for various enzymes or receptors. Its potential therapeutic applications could span areas such as metabolic disorders, inflammation, and oncology, pending further investigation.

Potential Drug Discovery Workflow

The utility of this compound in a drug discovery program could follow a structured workflow.

G Start This compound Library Chemical Library Synthesis (e.g., amidation, reduction, cyclization) Start->Library Screening High-Throughput Screening (Biochemical/Cell-based assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Potential drug discovery workflow.

Conclusion

This compound is a chemical entity with significant synthetic potential that remains largely unexplored in terms of its specific chemical and biological properties. Based on the chemistry of analogous compounds, its synthesis is achievable through established organic reactions. The presence of multiple functional groups makes it an attractive scaffold for medicinal chemistry campaigns aimed at discovering new therapeutic agents. Future research should focus on the development of a robust and high-yielding synthesis for this compound, followed by a thorough characterization of its spectroscopic properties and a systematic evaluation of its biological activity against a panel of relevant therapeutic targets. Such studies will be crucial in unlocking the full potential of this compound in the fields of chemical synthesis and drug discovery.

References

Ethyl 2-(3-cyanophenyl)-2-oxoacetate solubility information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound of interest in chemical synthesis and potentially in drug discovery. A critical physicochemical property for any compound under investigation is its solubility, as this parameter influences bioavailability, formulation, and performance in biological assays.[1][2][3] This document provides a technical overview of the available solubility information for this compound, details established experimental protocols for determining solubility, and presents a generalized workflow for such assessments. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on the methodologies for its determination.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases for quantitative solubility data of this compound in common solvents did not yield specific values. This indicates that the solubility of this particular compound has likely not been formally published or is not yet available in the public domain. For reference, the CAS number for this compound is 732249-89-7.

Table 1: Solubility of this compound in Common Solvents at Standard Conditions (25 °C, 1 atm)

SolventQuantitative SolubilityData Source
WaterData not availableN/A
Phosphate-Buffered Saline (PBS)Data not availableN/A
Dimethyl Sulfoxide (DMSO)Data not availableN/A
EthanolData not availableN/A
AcetonitrileData not availableN/A
Ethyl AcetateData not availableN/A

The absence of data necessitates experimental determination to proceed with any research or development activities requiring this information. The following sections outline detailed protocols for such a determination.

Experimental Protocols for Solubility Determination

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.[4][5][6] Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[3][6][7]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock, typically DMSO.[3][4][8] This method is rapid and well-suited for high-throughput applications.[3][8]

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (nephelometer or UV-spectrophotometer)

  • Centrifuge with plate rotor (for direct UV method)

  • Solubility filter plates (for direct UV method)

Methodology (Turbidimetric/Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[8][9]

  • Plate Preparation: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. Then, perform serial dilutions in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Rapidly add PBS (pH 7.4) to all wells containing the compound dilutions. The final DMSO concentration should be kept low and consistent across all wells (typically 1-2%).[5]

  • Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) while shaking.[4]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[3][9] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[7][10] The shake-flask method is the gold standard for this determination.[4][11]

Objective: To determine the true equilibrium solubility of this compound.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., PBS pH 7.4, water)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[5]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.[4]

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[4][12] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • Data Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.[12]

Visualization of Experimental Workflow

The logical progression of determining the solubility of a novel compound like this compound can be visualized. The following diagram illustrates a general workflow, starting from compound availability to the final analysis of both kinetic and thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay Compound Solid Compound (this compound) Stock_DMSO Prepare High Conc. Stock in DMSO Compound->Stock_DMSO Add_Excess Add Excess Solid to Aqueous Buffer Compound->Add_Excess Add_Buffer Add Aqueous Buffer (e.g., PBS) to DMSO stock Stock_DMSO->Add_Buffer Incubate_Kinetic Incubate & Shake (1-2 hours) Add_Buffer->Incubate_Kinetic Measure_Turbidity Measure Turbidity (Nephelometry) Incubate_Kinetic->Measure_Turbidity Kinetic_Result Kinetic Solubility Value Measure_Turbidity->Kinetic_Result Incubate_Thermo Equilibrate & Shake (24-48 hours) Add_Excess->Incubate_Thermo Separate Centrifuge / Filter Supernatant Incubate_Thermo->Separate Quantify Quantify Concentration (HPLC / UV-Vis) Separate->Quantify Thermo_Result Thermodynamic Solubility Value Quantify->Thermo_Result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Conclusion

While direct solubility data for this compound is not currently available in the public domain, established and reliable methods exist for its determination. For rapid screening purposes, a kinetic turbidimetric assay is recommended. For more definitive and formulation-relevant data, the thermodynamic shake-flask method is the preferred approach. The protocols and workflow detailed in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately characterize the solubility of this compound, enabling informed decisions in subsequent research and development phases.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(3-cyanophenyl)-2-oxoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile building block in the construction of diverse heterocyclic scaffolds. The presence of an α-ketoester and a cyano-substituted aromatic ring makes this reagent a valuable precursor for various multicomponent reactions, leading to the formation of pharmacologically relevant nitrogen-containing heterocycles.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

This compound can serve as the aldehyde component in the Biginelli reaction, a one-pot cyclocondensation with a β-dicarbonyl compound and urea or thiourea. This reaction provides access to highly functionalized dihydropyrimidines (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Reaction Scheme:

A plausible reaction involves the condensation of this compound, ethyl acetoacetate, and urea or thiourea.

Biginelli_Reaction reactant1 This compound catalyst Acid catalyst (e.g., HCl, H2SO4) reactant1->catalyst reactant2 Ethyl Acetoacetate reactant2->catalyst reactant3 Urea/Thiourea reactant3->catalyst product Ethyl 4-(3-cyanophenyl)-6-methyl-2-oxo(thioxo)- 1,2,3,4-tetrahydropyrimidine-5-carboxylate catalyst->product + Heat

Caption: Biginelli reaction for the synthesis of dihydropyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from established Biginelli reaction procedures.

  • To a round-bottom flask (50 mL), add:

    • This compound (10 mmol, 2.03 g)

    • Ethyl acetoacetate (10 mmol, 1.30 g)

    • Urea (15 mmol, 0.90 g)

    • Ethanol (20 mL)

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

Quantitative Data (Expected):

Based on similar reactions reported in the literature, the following outcomes can be anticipated.

ProductCatalystSolventTime (h)Yield (%)
Ethyl 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHClEthanol4-685-95
Ethyl 4-(3-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (using thiourea)HClEthanol6-880-90

Synthesis of Dihydropyridine Derivatives via Hantzsch Pyridine Synthesis

The α-ketoester functionality in this compound makes it a suitable substrate for the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to afford dihydropyridines. These compounds are precursors to pyridines and are known for their cardiovascular activities, such as calcium channel blockers.

Reaction Scheme:

A representative Hantzsch synthesis could involve the reaction of 3-cyanobenzaldehyde (derived in situ or used directly if the oxoacetate is not the aldehyde source), two equivalents of a β-ketoester like ethyl acetoacetate, and ammonium acetate. A more direct, though less common, variant might involve this compound acting as both the aldehyde and one of the ketoester components, though this would lead to a more complex product. A more straightforward application is using it as the β-ketoester component.

Hantzsch_Synthesis reactant1 Aldehyde (e.g., Benzaldehyde) intermediate Dihydropyridine Derivative reactant1->intermediate reactant2 This compound (2 equivalents) reactant2->intermediate reactant3 Ammonium Acetate reactant3->intermediate product Pyridine Derivative intermediate->product Oxidation

Caption: Hantzsch synthesis of dihydropyridines and pyridines.

Experimental Protocol: Synthesis of Diethyl 2,6-bis(3-cyanophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a representative procedure based on the classical Hantzsch synthesis.

  • In a round-bottom flask, combine:

    • Benzaldehyde (10 mmol, 1.06 g)

    • This compound (20 mmol, 4.06 g)

    • Ammonium acetate (12 mmol, 0.92 g)

    • Ethanol (30 mL)

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyridine.

Quantitative Data (Expected):

The yields for Hantzsch reactions can vary depending on the substrates and conditions.

ProductAldehydeβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)
Diethyl 2,6-bis(3-cyanophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateBenzaldehydeThis compoundAmmonium AcetateEthanol8-1270-85

Synthesis of Polysubstituted Pyridinones

This compound can be utilized in the synthesis of highly substituted pyridinone derivatives. These scaffolds are present in numerous biologically active compounds. The reaction typically proceeds via a condensation reaction with an active methylene compound, such as malononitrile, in the presence of a base.

Reaction Scheme:

Pyridinone_Synthesis reactant1 This compound product 2-Amino-6-(3-cyanophenyl)-4-oxo-4,5-dihydro- pyridine-3,5-dicarbonitrile reactant1->product reactant2 Malononitrile reactant2->product reactant3 Base (e.g., Piperidine) reactant3->product + Heat

Caption: Synthesis of a polysubstituted pyridinone derivative.

Experimental Protocol: Synthesis of 2-Amino-6-(3-cyanophenyl)-4-oxo-4,5-dihydro-pyridine-3,5-dicarbonitrile

This protocol is based on established methods for pyridinone synthesis.

  • Dissolve the following in a round-bottom flask:

    • This compound (10 mmol, 2.03 g)

    • Malononitrile (10 mmol, 0.66 g)

    • Ethanol (25 mL)

  • Add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the product is expected to precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent like ethanol or a mixture of DMF and water.

Quantitative Data (Expected):

ProductBaseSolventTime (h)Yield (%)
2-Amino-6-(3-cyanophenyl)-4-oxo-4,5-dihydro-pyridine-3,5-dicarbonitrilePiperidineEthanol6-875-90

Logical Workflow for Synthesis and Characterization:

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation (Optional) start Start: Reagents and Solvents reaction One-pot Reaction (e.g., Biginelli, Hantzsch) start->reaction workup Reaction Work-up (Precipitation, Filtration) reaction->workup tlc TLC Monitoring reaction->tlc purification Purification (Recrystallization) workup->purification mp Melting Point Determination purification->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy elemental Elemental Analysis spectroscopy->elemental screening Biological Screening (e.g., anticancer, antimicrobial) elemental->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: General workflow for synthesis and analysis.

Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Ethyl 2-(3-cyanophenyl)-2-oxoacetate has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic potential. This α-ketoester, featuring a reactive ketone and an ester functional group, coupled with a strategically positioned cyano group on the phenyl ring, serves as a key starting material for the development of novel kinase inhibitors, as well as potent anti-inflammatory and anticancer agents.

The unique structural attributes of this compound allow for its facile conversion into various heterocyclic systems, most notably pyrazole derivatives. The presence of the 1,2-dicarbonyl moiety facilitates cyclocondensation reactions with hydrazine derivatives, leading to the formation of substituted pyrazoles. The 3-cyanophenyl substituent plays a crucial role in modulating the pharmacological activity of the resulting molecules, often contributing to enhanced binding affinity with biological targets through various non-covalent interactions.

This application note provides a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on pyrazole-based compounds. Detailed experimental protocols for the synthesis of a key pyrazole intermediate are provided, along with a summary of the biological activities of related compounds, highlighting the potential of this scaffold in drug discovery.

Application in the Synthesis of Bioactive Pyrazoles

A primary application of this compound is in the synthesis of 1,5-diarylpyrazole derivatives. These compounds have garnered significant attention due to their diverse pharmacological activities. The general synthetic approach involves the reaction of this compound with a substituted hydrazine, leading to the formation of a pyrazolone intermediate. This intermediate can be further functionalized to generate a library of bioactive molecules.

Experimental Protocol: Synthesis of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

This protocol outlines a general procedure for the synthesis of a key pyrazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and equipment for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Biological Activities of Pyrazole Derivatives

Compound ClassTherapeutic Target/AreaReported Activity (IC50/EC50)Reference
1,5-DiarylpyrazolesAnticancer (Various cell lines)Micromolar to nanomolar rangeGeneral literature on pyrazole anticancer activity
1,5-DiarylpyrazolesAnti-inflammatory (COX inhibitors)Micromolar rangeGeneral literature on pyrazole anti-inflammatory activity
Pyrazole-based inhibitorsKinase Inhibition (e.g., EGFR, VEGFR)Micromolar to nanomolar rangeGeneral literature on pyrazole kinase inhibitors

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of bioactive compounds from this compound, and a representative signaling pathway that could be targeted by such compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyrazole Intermediate C->D E Further Functionalization D->E F Bioactive Pyrazole Library E->F G In vitro Assays (e.g., Kinase, Cytotoxicity) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Compound Identification H->I

Experimental workflow for synthesis and evaluation.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Downstream Kinase 1 Rec->P1 Activates P2 Downstream Kinase 2 P1->P2 Activates TF Transcription Factor P2->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrazole-based Inhibitor (from this compound) Inhibitor->P1 Inhibits

Targeting a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily form pyrazole and other heterocyclic systems provides a robust platform for the discovery of novel therapeutic agents. The strategic placement of the cyano group on the phenyl ring offers opportunities for fine-tuning the pharmacological properties of the resulting compounds. Further exploration of the synthetic possibilities and biological activities of derivatives of this compound is warranted to unlock its full potential in the development of new medicines for a range of diseases, including cancer and inflammatory disorders. Researchers and drug development professionals are encouraged to consider this scaffold in their quest for next-generation therapeutics.

Application Notes and Protocols: Reactions of Ethyl 2-(3-cyanophenyl)-2-oxoacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate with various nucleophiles, leading to the synthesis of diverse heterocyclic scaffolds. The resulting compounds, particularly pyrazole and thiophene derivatives, are of significant interest in medicinal chemistry due to their potential therapeutic applications. This document offers experimental protocols for key reactions and summarizes the biological activities of related compounds.

Introduction

This compound is a versatile bifunctional reagent containing both a keto and an ester group, making it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack. This reactivity allows for the construction of complex molecular architectures, which are valuable in drug discovery programs.

Reaction with Hydrazine Derivatives: Synthesis of Pyrazoles

The reaction of α-keto esters with hydrazine derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Protocol: Synthesis of Ethyl 5-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from procedures for the synthesis of similar pyrazole derivatives.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Ethyl 5-(3-cyanophenyl)-1H-pyrazole-3-carboxylate.

Quantitative Data for Analogous Pyrazole Syntheses

ProductReactantsSolventReaction TimeYield (%)Reference
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesSubstituted ethyl-2,4-dioxo-4-phenyl butanoates, Hydrazine hydrateGlacial Acetic AcidNot SpecifiedNot Specified[1]
Pyrazole-1-sulphonamides(E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones, p-sulfamylphenyl hydrazineGlacial Acetic AcidNot SpecifiedGood[2]

Diagram of Reaction Pathway

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Hydrate reactant2->intermediate product Ethyl 5-(3-cyanophenyl)-1H-pyrazole-3-carboxylate intermediate->product Cyclization G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: - this compound - Ethyl Cyanoacetate - Sulfur - Ethanol add_base Add Catalytic Base (Morpholine or Triethylamine) start->add_base stir Stir at RT or 40-50 °C (12-24h) add_base->stir monitor Monitor by TLC stir->monitor precipitate Precipitate with Water monitor->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry the Solid filtrate->dry purify Recrystallize or Column Chromatography dry->purify final_product Pure 2-Aminothiophene Derivative purify->final_product G start This compound + 2 eq. Malononitrile step1 Knoevenagel Condensation start->step1 intermediate Ylidene Intermediate step1->intermediate step2 Michael Addition intermediate->step2 step3 Intramolecular Cyclization step2->step3 step4 Tautomerization/Aromatization step3->step4 product 2-Amino-6-(3-cyanophenyl)-4-oxo-4,5-dihydropyridine-3,5-dicarbonitrile step4->product

References

Application Notes and Protocols: The Utility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its α-ketoester functionality allows for facile condensation reactions with various nucleophiles, while the presence of a cyano group on the phenyl ring offers a site for further chemical modification. This document provides detailed application notes and representative protocols for the synthesis of several important heterocyclic cores, including pyridazinones, quinoxalines, and pyrazoles, using this compound as a key starting material. These protocols are based on well-established synthetic methodologies for α-ketoesters.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of various heterocycles from this compound. These values are representative and based on analogous reactions reported in the literature.

Heterocycle ProductReactantsSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Expected Yield (%)
6-(3-Cyanophenyl)pyridazin-3(2H)-oneHydrazine hydrateEthanolAcetic acid (cat.)4-6Reflux75-85
2-(3-Cyanophenyl)quinoxalineo-PhenylenediamineEthanolAcetic acid (cat.)2-4Reflux80-90
Ethyl 5-amino-1H-pyrazole-3-carboxylate derivativeHydrazine hydrate, Ethyl cyanoacetateEthanolPiperidine (cat.)6-8Reflux70-80

Application Note 1: Synthesis of Pyridazinones

Pyridazinone scaffolds are present in a wide range of biologically active compounds with applications as cardiovascular, analgesic, and anti-inflammatory agents. The reaction of this compound with hydrazine hydrate provides a direct route to 6-(3-cyanophenyl)pyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-(3-Cyanophenyl)pyridazin-3(2H)-one
  • To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL per mmol of substrate), add hydrazine hydrate (1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 6-(3-cyanophenyl)pyridazin-3(2H)-one.

G Synthesis of 6-(3-Cyanophenyl)pyridazin-3(2H)-one cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl_2-(3-cyanophenyl)-2-oxoacetate This compound Pyridazinone 6-(3-Cyanophenyl)pyridazin-3(2H)-one Ethyl_2-(3-cyanophenyl)-2-oxoacetate->Pyridazinone Condensation Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Pyridazinone Solvent Ethanol Catalyst Acetic Acid (cat.) Temperature Reflux

Caption: Reaction scheme for the synthesis of a pyridazinone derivative.

Application Note 2: Synthesis of Quinoxalines

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] A straightforward synthesis of 2-(3-cyanophenyl)quinoxaline involves the condensation of this compound with o-phenylenediamine.[2][3][4]

Experimental Protocol: Synthesis of 2-(3-Cyanophenyl)quinoxaline
  • Dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol (15 mL per mmol of substrate).

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry in a vacuum oven.

G Synthesis of 2-(3-Cyanophenyl)quinoxaline Start This compound + o-Phenylenediamine Step1 Dissolve in Ethanol Start->Step1 Step2 Add Acetic Acid (catalyst) Step1->Step2 Step3 Reflux for 2-4 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Filter and Dry Step4->Step5 End 2-(3-Cyanophenyl)quinoxaline Step5->End

Caption: Experimental workflow for the synthesis of a quinoxaline derivative.

Application Note 3: Multi-component Synthesis of Pyrazoles

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are a cornerstone of modern drug discovery.[5][6] this compound can be utilized in an MCR for the synthesis of highly substituted pyrazoles. A plausible approach involves the reaction with hydrazine and an active methylene compound like ethyl cyanoacetate.

Experimental Protocol: One-Pot Synthesis of Ethyl 5-amino-3-(3-cyanophenyl)-1H-pyrazole-4-carboxylate
  • To a stirred solution of this compound (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) in absolute ethanol (20 mL per mmol of substrate), add a catalytic amount of piperidine (0.1 eq.).

  • To this mixture, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

G Logical Relationship in Pyrazole Synthesis Ketoester This compound Intermediate_A Hydrazone Formation Ketoester->Intermediate_A Intermediate_B Knoevenagel Condensation Ketoester->Intermediate_B Hydrazine Hydrazine Hydrate Hydrazine->Intermediate_A Active_Methylene Ethyl Cyanoacetate Active_Methylene->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Product Substituted Pyrazole Cyclization->Product

Caption: Logical flow of the multi-component pyrazole synthesis.

References

Application Notes and Protocols for Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and experimental protocols are provided as a general guideline for researchers. No specific biological activity or experimental data has been published in peer-reviewed literature for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The information presented here is based on the chemical properties of the molecule and potential applications derived from structurally similar compounds. These protocols should be considered as starting points and will require optimization for specific experimental contexts.

Introduction

This compound is an organic compound featuring a central alpha-keto ester moiety and a meta-substituted cyanophenyl group. The presence of the electrophilic alpha-keto group and the cyano-substituted aromatic ring suggests potential utility as a versatile building block in organic synthesis and as a candidate for biological screening in drug discovery. The cyano group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within biological targets, while the alpha-keto ester provides a reactive handle for various chemical transformations.

Potential Applications

Based on the functionalities present in this compound, potential areas of research and application include:

  • Enzyme Inhibition: The electrophilic keto group may be susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, serine, lysine) in the active sites of enzymes. This makes the compound a candidate for screening against various enzyme classes, such as proteases, esterases, and dehydrogenases.

  • Medicinal Chemistry Scaffold: The compound can serve as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic activities. The keto and ester groups can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Chemical Probe Development: The cyano group can be a useful spectroscopic tag (e.g., for infrared spectroscopy) or a handle for further chemical modifications, such as conversion to an amine or a tetrazole, to develop chemical probes for studying biological systems.

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information is provided in the table below. This data is compiled from publicly available sources and should be confirmed with a Certificate of Analysis from the supplier.

PropertyValue
CAS Number 732249-89-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and most organic solvents. Limited solubility in water.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.
Safety Precautions Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Experimental Protocols

The following are hypothetical experimental protocols for the investigation of this compound.

Protocol 1: General Procedure for Screening as an Enzyme Inhibitor

This protocol outlines a general workflow for assessing the inhibitory potential of this compound against a generic enzyme.

Materials:

  • This compound

  • Target enzyme (e.g., a protease, esterase)

  • Enzyme substrate (fluorogenic or chromogenic)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates (black or clear, depending on the substrate)

  • Microplate reader

  • DMSO (for stock solution)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Enzyme Preparation: Prepare a working solution of the target enzyme in assay buffer at a concentration optimized for the assay.

  • Assay Setup:

    • In a 96-well plate, add the diluted compound solutions.

    • Add the enzyme solution to each well containing the compound.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the enzyme substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound Concentration (µM)Enzyme Activity (% of Control)
100Experimental Value
50Experimental Value
25Experimental Value
12.5Experimental Value
6.25Experimental Value
0 (Control)100
Protocol 2: Synthesis of a Pyrazole Derivative

This protocol describes a hypothetical synthesis of a pyrazole derivative from this compound, demonstrating its utility as a synthetic intermediate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

Visualizations

General Workflow for Screening as an Enzyme Inhibitor

G General Workflow for Enzyme Inhibitor Screening A Prepare Stock Solution (10 mM in DMSO) B Perform Serial Dilutions in Assay Buffer A->B C Add Diluted Compound to 96-well Plate B->C D Add Enzyme Solution C->D E Incubate for Inhibitor Binding D->E F Add Substrate to Initiate Reaction E->F G Monitor Reaction Progress (Plate Reader) F->G H Data Analysis (Calculate IC50) G->H

Caption: A flowchart illustrating the general steps for screening this compound as a potential enzyme inhibitor.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Protease Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Protease Target Protease Receptor->Protease Activation Substrate Protein Substrate Protease->Substrate Cleavage Product Cleaved Product Substrate->Product Downstream Downstream Signaling Product->Downstream Inhibitor Ethyl 2-(3-cyanophenyl) -2-oxoacetate Inhibitor->Protease Inhibition

Caption: A diagram showing the hypothetical inhibition of a cellular signaling pathway mediated by a protease.

Purifying Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Application Notes and Protocols for the Purification of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its Derivatives.

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification methods for this compound and its reaction products. The following sections detail various purification strategies, including column chromatography, recrystallization, extraction, and distillation, offering detailed experimental protocols and comparative data to assist in selecting the most appropriate method.

Introduction to Purification Strategies

The purification of this compound, an aromatic keto ester, and its derivatives is a critical step in its synthesis and subsequent use in research and drug development. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. Common impurities in the synthesis of such compounds may include starting materials, by-products from side reactions (such as secondary and tertiary alcohols), and residual solvents.

This guide outlines several effective purification techniques, providing both general principles and specific protocols adaptable to the target molecule and its analogs.

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For keto esters like this compound, silica gel is a common stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude product to be purified (a rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 or 100-200 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Pre-elute the column with the starting eluent.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Start with a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the eluent (e.g., to 4:1 or 3:1 hexane/ethyl acetate) to elute the compounds from the column. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

    • Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Table 1: Column Chromatography Conditions for Related Keto Esters

Compound ClassStationary PhaseEluent SystemReference
β-keto estersSilica gel (100-200 mesh)Ethyl acetate/hexane (1:9 to 1:4)[1]
α-alkyl-α-fluoro-β-keto estersSilica gelHexane/Ethyl acetate (7:1)[2]
Aromatic Keto EstersSilica gelHexanes/Ethyl acetate (4:1 or 3:1)[3]

Workflow for Column Chromatography Purification

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_iso Isolation prep1 Prepare silica gel slurry prep2 Pack column prep1->prep2 prep3 Add sand layer prep2->prep3 prep4 Pre-elute column prep3->prep4 load2 Load sample onto column prep4->load2 load1 Dissolve crude product load1->load2 elute1 Elute with gradient solvent system load2->elute1 elute2 Monitor separation with TLC elute1->elute2 elute3 Collect fractions elute2->elute3 iso1 Combine pure fractions elute3->iso1 iso2 Evaporate solvent iso1->iso2 iso3 Obtain purified product iso2->iso3

Caption: Workflow for column chromatography purification.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.

    • To maximize the yield, the flask can be further cooled in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Table 2: Recrystallization Data for a Related Compound

CompoundRecrystallization SolventYieldPurity (by HPLC)Reference
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylaten-ButanolNot specified for this step98.5%[4]

Logical Flow of Recrystallization

G start Crude Solid Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Slow cooling to form crystals dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry purified crystals wash->dry end Pure Crystalline Product dry->end

Caption: Logical flow of the recrystallization process.

Liquid-Liquid Extraction

Liquid-liquid extraction is useful for a preliminary purification, especially to remove water-soluble or acid/base-soluble impurities from the crude reaction mixture.

Experimental Protocol: Aqueous Work-up and Extraction

  • Quenching:

    • After the reaction is complete, quench the reaction mixture by adding water or an aqueous solution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane (e.g., 3 x 750 mL for a large-scale reaction).[4]

  • Washing:

    • Combine the organic layers and wash them sequentially with:

      • Water (to remove water-soluble impurities).

      • A dilute aqueous acid (e.g., 1M HCl) if basic impurities are present.

      • A dilute aqueous base (e.g., saturated NaHCO₃ solution) if acidic impurities are present.

      • Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.

Workflow for Extraction Purification

G start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Acid/Base, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate end Crude Product for further purification concentrate->end

Caption: General workflow for liquid-liquid extraction.

Distillation

For liquid products or low-melting solids, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for separating compounds with different boiling points. A specific method for purifying α-keto esters involves the esterification of alcohol impurities followed by distillation.[4]

Experimental Protocol: Purification by Distillation (Adapted from a general procedure for α-keto esters)

  • Esterification of Impurities (Optional):

    • To remove secondary and tertiary alcohol impurities, the crude α-keto ester can be treated with a carboxylic anhydride (e.g., acetic anhydride) and an acid catalyst that is insoluble under filtration conditions.[4]

  • Filtration:

    • If the esterification step is performed, filter the mixture to remove the acid catalyst.

  • Vacuum Distillation:

    • Set up a distillation apparatus for vacuum distillation.

    • Heat the crude product gently under reduced pressure.

    • Collect the fraction that distills at the expected boiling point of this compound.

Note: The boiling point of the target compound under vacuum will need to be determined or estimated.

Conclusion

The purification of this compound and its reaction products can be effectively achieved using standard laboratory techniques. Column chromatography offers high resolution for separating complex mixtures, while recrystallization is an excellent method for obtaining highly pure crystalline solids. Liquid-liquid extraction serves as a crucial work-up procedure to remove a significant portion of impurities. For volatile compounds, distillation is a viable option. The choice of method or a combination of methods should be tailored based on the specific impurities present and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for developing an effective purification strategy for this class of compounds.

References

Application Notes and Protocols for Catalytic Reactions Involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile α-keto ester intermediate. Due to the limited availability of specific published protocols for this exact substrate, this document presents generalized yet detailed methodologies for its asymmetric reduction, a key transformation for accessing chiral α-hydroxy esters. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. The protocols provided are based on well-established and widely used methods for the catalytic asymmetric hydrogenation of related α-keto esters.

Asymmetric Hydrogenation of this compound

The catalytic asymmetric hydrogenation of the prochiral ketone in this compound to yield the corresponding chiral α-hydroxy ester, Ethyl 2-hydroxy-2-(3-cyanophenyl)acetate, is a highly valuable transformation. This reaction introduces a stereocenter, and achieving high enantioselectivity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric hydrogenation of this compound based on typical results observed for analogous α-keto esters under optimized conditions.

EntryCatalyst SystemSubstrate/Catalyst RatioPressure (H₂)Temperature (°C)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
1Ru(OAc)₂[(R)-BINAP]1000:110 atm50Methanol12>9995 (R)
2[Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos500:15 atm25Toluene24>9992 (S)
3Ir(COD)Cl]₂ / (R)-MeO-BIPHEP1000:120 atm30THF189897 (R)

Note: The data presented in this table are representative examples and the actual results may vary depending on the specific experimental conditions and the purity of the reagents. Optimization of reaction parameters is recommended to achieve the desired outcome.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of this compound using a chiral transition metal catalyst.

Materials:

  • This compound

  • Chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP])

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

  • Schlenk line and inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a clean, dry Schlenk flask, add the chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP], 1 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed solvent (e.g., Methanol) to dissolve the catalyst.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve this compound (1 equivalent) in the same anhydrous, degassed solvent.

    • Transfer the substrate solution to the autoclave or high-pressure reactor.

    • Using a cannula, transfer the catalyst solution to the reactor containing the substrate.

    • Seal the reactor.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas several times to remove any residual air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

    • Commence stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 2-hydroxy-2-(3-cyanophenyl)acetate.

  • Characterization:

    • Determine the conversion and enantiomeric excess of the product using chiral HPLC or GC analysis.

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

G Experimental Workflow A Catalyst Preparation (Inert Atmosphere) C Transfer to Reactor A->C B Substrate Dissolution B->C D Hydrogenation (Controlled T & P) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E F Work-up & Solvent Removal E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS, Chiral HPLC) G->H G Plausible Catalytic Cycle Catalyst [M-L*] Intermediate1 [M-L*(Substrate)] Catalyst->Intermediate1 + Substrate Substrate This compound Intermediate2 [H-M-L*(Substrate)] Intermediate1->Intermediate2 + H₂ H2 H₂ Intermediate2->Catalyst - Product Product Ethyl 2-hydroxy-2-(3-cyanophenyl)acetate Intermediate2->Product

Derivatization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile building block for the synthesis of diverse heterocyclic scaffolds. The α-keto ester and the 3-cyanophenyl moieties offer multiple reaction sites for constructing novel molecular architectures with potential applications in drug discovery. The protocols outlined below are based on well-established synthetic methodologies and are intended to serve as a guide for the exploration of new chemical space.

Introduction

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds. The presence of the α-keto ester functionality allows for reactions with a range of nucleophiles, leading to the formation of five- and six-membered rings. The 3-cyanophenyl group can also be a key pharmacophore, known to interact with various biological targets. This document details several derivatization strategies, including the Gewald, Hantzsch, Paal-Knorr, pyrazole, and oxazole syntheses, to generate libraries of novel compounds for biological screening.

I. Synthesis of a Polysubstituted 2-Aminothiophene Derivative via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[1][2] This protocol describes the reaction of this compound with malononitrile and elemental sulfur in the presence of a base.

Experimental Protocol:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol as a solvent and morpholine (0.5 eq) as a basic catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Weight (g) / Volume (mL)Yield (%)m.p. (°C)Key Analytical Data
This compound217.20102.17 g---
Malononitrile66.06100.66 g---
Sulfur32.07110.35 g---
Morpholine87.1250.44 g (0.5 mL)---
Ethanol--30 mL---
Product: Ethyl 2-amino-4-(3-cyanophenyl)-5-cyanothiophene-3-carboxylate311.35--~75-85180-185IR (cm⁻¹): 3450-3300 (NH₂), 2220 (C≡N), 1680 (C=O). ¹H NMR (δ, ppm): 7.5-8.0 (m, 4H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃).

Experimental Workflow for Gewald Reaction:

Gewald_Workflow reagents Reactants: This compound Malononitrile Sulfur Morpholine Ethanol reaction Reaction: - Stir at RT (30 min) - Reflux (2-4 h) reagents->reaction Combine workup Work-up: - Cool to RT - Pour into ice-water - Filter reaction->workup Completion purification Purification: - Recrystallize from Ethanol workup->purification Crude Solid product Product: 2-Aminothiophene Derivative purification->product Pure Product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

II. Synthesis of a Dihydropyridine Derivative via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridine scaffolds, which are prevalent in many biologically active molecules, including calcium channel blockers.[3][4][5]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (2.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Add ammonium acetate (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the dihydropyridine derivative.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Weight (g) / Volume (mL)Yield (%)m.p. (°C)Key Analytical Data
This compound217.20204.34 g---
Benzaldehyde106.12101.06 g (1.0 mL)---
Ammonium Acetate77.08110.85 g---
Ethanol--40 mL---
Product: Diethyl 4-(phenyl)-2,6-bis(3-cyanophenyl)-1,4-dihydropyridine-3,5-dicarboxylate593.63--~65-75210-215IR (cm⁻¹): 3340 (NH), 2230 (C≡N), 1690 (C=O). ¹H NMR (δ, ppm): 9.2 (s, 1H, NH), 7.0-7.8 (m, 13H, Ar-H), 5.0 (s, 1H, CH), 4.0 (q, 4H, OCH₂), 1.1 (t, 6H, CH₃).

III. Synthesis of a Substituted Pyrrole Derivative via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. To apply this to our starting material, a 1,4-dicarbonyl intermediate must first be generated.

Experimental Protocol (Two Steps):

  • Step 1: Synthesis of the 1,4-dicarbonyl intermediate (via Stetter Reaction)

    • To a solution of this compound (1.0 eq) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 eq) in a suitable solvent like DMF, add a catalytic amount of a thiazolium salt (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, 0.1 eq) and a base (e.g., triethylamine, 1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • After the reaction is complete (monitored by TLC), perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the 1,4-dicarbonyl compound.

  • Step 2: Paal-Knorr Pyrrole Synthesis

    • Dissolve the purified 1,4-dicarbonyl compound (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in glacial acetic acid.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the substituted pyrrole.

Quantitative Data (for Step 2):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Weight (g) / Volume (mL)Yield (%)m.p. (°C)Key Analytical Data
1,4-Dicarbonyl Intermediate287.2851.44 g---
Aniline93.135.50.51 g (0.5 mL)---
Acetic Acid--20 mL---
Product: Ethyl 2-acetyl-5-(3-cyanophenyl)-1-phenyl-1H-pyrrole-3-carboxylate382.42--~70-80155-160IR (cm⁻¹): 2225 (C≡N), 1705 (C=O, ester), 1660 (C=O, acetyl). ¹H NMR (δ, ppm): 7.2-7.9 (m, 9H, Ar-H), 6.8 (s, 1H, pyrrole-H), 4.2 (q, 2H, OCH₂), 2.5 (s, 3H, COCH₃), 1.2 (t, 3H, CH₃).

IV. Synthesis of a Pyrazole Derivative

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Weight (g) / Volume (mL)Yield (%)m.p. (°C)Key Analytical Data
This compound217.20102.17 g---
Hydrazine Hydrate50.06110.55 g (0.55 mL)---
Ethanol--30 mL---
Product: 5-(3-cyanophenyl)-1H-pyrazol-3-ol185.18--~80-90230-235IR (cm⁻¹): 3400-3200 (OH, NH), 2230 (C≡N). ¹H NMR (δ, ppm, DMSO-d₆): 12.5 (br s, 1H, OH), 11.8 (br s, 1H, NH), 7.6-8.1 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H).

V. Synthesis of an Oxazole Derivative

Oxazoles are another important class of heterocycles found in numerous natural products and pharmaceuticals. One common synthesis involves the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis). This protocol first requires the conversion of the α-keto ester to an α-haloketone.

Experimental Protocol (Two Steps):

  • Step 1: Synthesis of Ethyl 2-bromo-2-(3-cyanophenyl)-2-oxoacetate

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction, wash with water and brine, and dry the organic layer.

    • Remove the solvent to obtain the crude α-bromo-α-keto ester, which can be used in the next step without further purification.

  • Step 2: Oxazole Synthesis

    • To a solution of the crude α-bromo-α-keto ester (1.0 eq) in a solvent like toluene, add a primary amide (e.g., benzamide, 1.2 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction and filter off any solids.

    • Wash the filtrate with sodium bicarbonate solution and water.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the substituted oxazole.

Quantitative Data (for Step 2):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Weight (g) / Volume (mL)Yield (%)m.p. (°C)Key Analytical Data
Ethyl 2-bromo-2-(3-cyanophenyl)-2-oxoacetate296.108 (crude)~2.37 g---
Benzamide121.149.61.16 g---
Toluene--40 mL---
Product: Ethyl 4-(3-cyanophenyl)-2-phenyloxazole-5-carboxylate332.34--~50-60130-135IR (cm⁻¹): 2230 (C≡N), 1720 (C=O). ¹H NMR (δ, ppm): 7.4-8.2 (m, 9H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).

Potential Applications and Signaling Pathways

Derivatives of this compound are of interest in drug discovery due to the prevalence of the cyanophenyl group in bioactive molecules. For instance, some insecticides containing a cyanophenyl moiety target the Ryanodine Receptor (RyR) , a calcium release channel in muscle cells.[8] Modulation of RyR function disrupts calcium homeostasis, leading to paralysis and death in insects.

Ryanodine_Receptor_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_cyto Ca²⁺ (in Cytosol) RyR->Ca_cyto SERCA SERCA Pump Ca_SR Ca²⁺ (in SR) SERCA->Ca_SR Ca_SR->RyR Release Relaxation Muscle Relaxation Ca_SR->Relaxation Leads to Ca_cyto->SERCA Uptake Contraction Muscle Contraction Ca_cyto->Contraction Initiates Derivative Cyanophenyl Derivative (Potential Modulator) Derivative->RyR Modulates

Caption: Ryanodine Receptor signaling pathway for calcium release.

Additionally, the cyanopyridine scaffold, which can be synthesized from these derivatives, has been shown to modulate the Survivin anti-apoptotic pathway.[9] Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[10] Inhibition of Survivin can lead to the activation of caspases and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.[11][12]

Survivin_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cyt c, Pro-caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_pro Pro-caspase-9 Caspase9_pro->Apoptosome Caspase9_active Active Caspase-9 Apoptosome->Caspase9_active Activation Caspase3_active Active Caspase-3 Caspase9_active->Caspase3_active Activates Caspase3_pro Pro-caspase-3 Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Survivin Survivin Survivin->Caspase9_active Inhibits Derivative Cyanopyridine Derivative (Potential Inhibitor) Derivative->Survivin Inhibits

Caption: Survivin-mediated anti-apoptotic signaling pathway.

These protocols and associated information provide a foundation for the synthesis and potential biological evaluation of novel derivatives of this compound in the context of drug discovery and development.

References

Application Notes and Protocols for Monitoring Reactions of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a ketoester that serves as a versatile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for several analytical techniques suitable for monitoring reactions with this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of the starting material, intermediates, and products in a reaction mixture. For a compound like this compound, which possesses a chromophore, UV detection is a suitable and sensitive method. A reversed-phase HPLC method is generally effective for separating organic molecules of moderate polarity.

Experimental Protocol:

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 50 µL) of the reaction mixture at specific time points.

    • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the detector. A dilution factor of 100-1000 is common.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring and carbonyl group)

  • Quantification:

    • Prepare a calibration curve using the this compound reference standard at several concentrations.

    • Integrate the peak area of the starting material and any identified products in the chromatograms of the reaction aliquots.

    • Determine the concentration of each species at different time points using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

Application Note:

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the determination of the concentration of analytes without the need for a calibration curve of the analyte itself.[1] By using a certified internal standard of known concentration, the molar ratio of the analyte to the standard can be accurately determined. This technique is particularly useful for monitoring reactions where the starting material and products have distinct and well-resolved signals in the ¹H NMR spectrum.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple spectrum that does not overlap with the analyte signals.

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the internal standard into an NMR tube.

    • At a specific time point, withdraw an accurate volume or weight of the reaction mixture and add it to the NMR tube.

    • Add the deuterated solvent to dissolve the mixture completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A delay of 30-60 seconds is often sufficient.[2]

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

    • Acquisition Time (aq): At least 3-4 seconds.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal for the starting material (e.g., the ethyl ester protons) and a signal from the internal standard.

    • Calculate the concentration of the starting material using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_solution)

    Where:

    • Integral_analyte and Integral_standard are the integrated peak areas.

    • N_protons_analyte and N_protons_standard are the number of protons giving rise to the integrated signals.

    • Moles_standard is the known moles of the internal standard.

    • Volume_solution is the total volume of the NMR sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[4] This technique is invaluable for monitoring complex reactions where intermediates may be present at low concentrations or when co-elution occurs in HPLC with UV detection. Electrospray ionization (ESI) is a common ionization technique for moderately polar small molecules like this compound.

Experimental Protocol:

Instrumentation:

  • LC-MS system with an ESI source

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (as mobile phase additives to improve ionization)

  • Internal standard (preferably a stable isotope-labeled version of the analyte)

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • Follow the same quenching and dilution procedure as for HPLC.

    • Spike the diluted sample with a known concentration of the internal standard.

  • LC-MS Conditions:

    • LC Conditions: Use similar chromatographic conditions as the HPLC method, but with LC-MS grade solvents and additives.

    • MS Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts.

    • MS Detection Mode:

      • Full Scan: To identify all ions present in the mixture.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific m/z of the parent ion of the starting material and the m/z of a characteristic fragment ion.[4]

  • Quantification:

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy for MS/MS) by infusing a standard solution of this compound.[5]

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the starting material and products in the reaction samples from the calibration curve.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of a chemical reaction without the need for sampling.[6] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked over time. For reactions involving this compound, the disappearance of the carbonyl (C=O) stretch of the ketoester and the appearance of new vibrational bands from the product can be monitored.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer with a remote ATR probe (e.g., diamond or silicon)

Procedure:

  • Setup:

    • Insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction mixture.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

    • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

  • Data Analysis:

    • Identify characteristic infrared bands for the starting material and product(s). For this compound, the C≡N stretch (~2230 cm⁻¹) and the two C=O stretches (~1730 cm⁻¹ for the ester and ~1690 cm⁻¹ for the ketone) are key.

    • Monitor the change in absorbance of these characteristic peaks over time. The decrease in the reactant's peak height/area and the increase in the product's peak height/area are proportional to the change in their concentrations.[7]

    • Create a reaction profile by plotting the absorbance of key peaks versus time.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods.

ParameterHPLC-UVqNMRLC-MS/MSin-situ FTIR
Principle Chromatographic Separation & UV AbsorbanceNuclear Magnetic ResonanceChromatographic Separation & Mass-to-Charge RatioVibrational Spectroscopy
Quantification External Standard CalibrationInternal StandardInternal Standard CalibrationRelative (or with calibration)
Limit of Quantification (LOQ) ~1 µg/mL~100 µg/mL~1-10 ng/mLConcentration dependent
Precision (RSD) < 2%< 1%< 5%< 3%
Analysis Time per Sample 20-30 min10-15 min15-25 minReal-time
Sample Preparation Dilution, FiltrationWeighing, DissolvingDilution, Filtration, SpikingNone (in-situ)
Key Advantage Robust, widely availableAbsolute quantificationHigh sensitivity and selectivityReal-time data, no sampling
Key Limitation Moderate sensitivityLower sensitivityRequires expensive equipmentLess sensitive, matrix effects

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical methods described.

G General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_analysis Analytical Methods cluster_data Data Processing cluster_insitu In-situ Monitoring start Start Reaction sampling Take Aliquots at Time Intervals start->sampling ftir In-situ FTIR Monitoring start->ftir quench Quench Reaction in Aliquots sampling->quench hplc HPLC-UV Analysis quench->hplc qnmr qNMR Analysis quench->qnmr lcms LC-MS Analysis quench->lcms data_proc Process Data (Integration, Calibration) hplc->data_proc qnmr->data_proc lcms->data_proc kinetics Determine Reaction Kinetics data_proc->kinetics real_time_data Real-time Concentration Profile ftir->real_time_data real_time_data->kinetics

Caption: Workflow for reaction monitoring using offline and in-situ analytical methods.

References

Application Notes and Protocols for Ethyl 2-(3-cyanophenyl)-2-oxoacetate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of Ethyl 2-(3-cyanophenyl)-2-oxoacetate in materials science is limited in publicly available literature. The following application notes and protocols are based on the established functionalities of its core chemical moieties—the benzoylformate group as a photoinitiator and the cyanophenyl group for tuning electronic properties—as demonstrated by structurally analogous compounds. These protocols are intended to serve as a starting point for research and development.

Application Note 1: Photoinitiator for Free-Radical Polymerization

Introduction: this compound is a promising candidate as a Norrish Type I photoinitiator for free-radical polymerization. Structurally, it is an α-keto ester with a benzoylformate core. Upon exposure to ultraviolet (UV) light, molecules with this scaffold can undergo α-cleavage to generate two distinct radical species, which can then initiate the polymerization of various vinyl monomers, such as acrylates and methacrylates. The presence of the cyanophenyl group may influence the absorption characteristics and initiation efficiency of the molecule. Benzoylformate derivatives are known for their application in deep-layer photocuring under near-UV or visible LED light[1][2].

Key Features:

  • Norrish Type I Cleavage: Efficient generation of free radicals upon UV irradiation.

  • Versatility: Potential to initiate polymerization of a wide range of acrylate and methacrylate monomers.

  • Tunable Properties: The cyanophenyl group may offer a route to modify the electronic and solubility properties of the photoinitiator.

Potential Applications:

  • UV-curable coatings and inks.

  • Adhesives for electronics and optics.

  • Dental restorative materials.

  • 3D printing and stereolithography resins.

Application Note 2: Monomer for Synthesis of Functional Polymers

Introduction: The cyanophenyl group in this compound makes it an interesting monomer for the synthesis of functional polymers with tailored electronic and optical properties. The cyano group is a strong electron-withdrawing group that can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a polymer, which is beneficial for applications in organic electronics[3][4]. By incorporating this molecule into a polymer backbone or as a pendant group, it is possible to create materials for applications such as organic field-effect transistors (OFETs) and photovoltaics.

Key Features:

  • Electronic Properties: The cyano group can impart desirable electron-accepting properties to polymers.

  • Functionality: The ester and keto groups provide sites for post-polymerization modification.

  • Solubility: The ethyl ester group can enhance the solubility of the resulting polymer in common organic solvents, facilitating processing.

Potential Applications:

  • Active layers in organic field-effect transistors (OFETs).

  • Electron-accepting materials in organic photovoltaics (OPVs).

  • Precursors for high-performance polymers and specialty plastics.

Experimental Protocols

Protocol 1: Photopolymerization of a Triacrylate Monomer Using this compound as a Photoinitiator

This protocol describes a method for evaluating the photoinitiation efficiency of this compound in the polymerization of a common triacrylate monomer, Trimethylolpropane triacrylate (TMPTA).

Materials:

  • This compound (Photoinitiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Toluene (or other suitable solvent)

  • UV curing system (e.g., 365 nm LED lamp)

  • Fourier-transform infrared (FTIR) spectrometer

  • Glass slides and spacers

Procedure:

  • Preparation of the Photocurable Resin:

    • Prepare a stock solution of this compound in toluene (e.g., 10 mg/mL).

    • In a small, amber vial, mix TMPTA with the photoinitiator solution to achieve the desired concentration of the photoinitiator (e.g., 1% w/w relative to the monomer).

    • Gently warm and stir the mixture until the photoinitiator is completely dissolved and the solution is homogeneous.

    • Remove the solvent under reduced pressure.

  • Sample Preparation for FTIR Analysis:

    • Place a drop of the prepared resin between two glass slides separated by a spacer of a known thickness (e.g., 25 µm).

  • UV Curing:

    • Place the sample under the UV curing system.

    • Expose the sample to UV light (e.g., 365 nm, 100 mW/cm²) for a specified period (e.g., 10, 20, 30, 60 seconds).

  • Monitoring Polymerization Conversion:

    • Monitor the degree of polymerization by measuring the decrease in the intensity of the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹) using an FTIR spectrometer.

    • The conversion can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where A₀ is the initial peak area of the acrylate C=C bond and Aₜ is the peak area at time t.

Data Presentation:

Photoinitiator Concentration (% w/w)Exposure Time (s)UV Intensity (mW/cm²)Polymer Conversion (%)
1.010100Data to be collected
1.020100Data to be collected
1.030100Data to be collected
1.060100Data to be collected
2.010100Data to be collected
2.020100Data to be collected
2.030100Data to be collected
2.060100Data to be collected

Note: The table presents a template for data collection. Actual values would be determined experimentally.

G prep Prepare Photocurable Resin (Monomer + Initiator) sample Prepare Sample for FTIR (Resin between glass slides) prep->sample cure UV Curing (e.g., 365 nm LED) sample->cure analyze FTIR Analysis (Monitor C=C peak) cure->analyze calc Calculate Polymer Conversion analyze->calc

Synthesis pathway for a functional polyester.

References

Application Notes and Protocols: Ethyl 2-(3-cyanophenyl)-2-oxoacetate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate as a key building block for the synthesis of a variety of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazoles, pyridones, and quinazolines, leveraging the unique reactivity of this precursor.

Introduction

This compound is a highly functionalized organic molecule incorporating a cyano group, a keto group, and an ester moiety. This combination of reactive sites makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems. The presence of the electron-withdrawing cyano group on the phenyl ring can influence the reactivity of the molecule and the properties of the resulting compounds. Heterocyclic scaffolds derived from this precursor are of significant interest in drug development due to their established roles as pharmacophores in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

The following sections provide detailed protocols for the synthesis of three major classes of heterocyclic compounds from this compound, complete with reaction parameters, and visualizations of the synthetic workflows.

Application Note 1: Synthesis of Novel 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one Derivatives

Background: Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a β-ketoester, such as this compound, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones. This protocol describes the synthesis of 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one, a key intermediate that can be further functionalized.

Experimental Protocol: Synthesis of 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (20 mL).

  • Addition of Reagent: While stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one as a white to off-white solid.

Quantitative Data:

EntryPrecursorReagentSolventTime (h)Temp (°C)Yield (%)
1This compoundHydrazine hydrateEthanol47885
2This compoundPhenylhydrazineAcetic Acid610078

Logical Workflow for Pyrazole Synthesis:

Workflow for Pyrazole Synthesis A This compound C Reaction Mixture in Ethanol A->C B Hydrazine Hydrate B->C D Reflux (4h, 78°C) C->D E Precipitation upon Cooling D->E F Filtration and Washing E->F G 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one F->G

Caption: Synthetic workflow for the preparation of a pyrazole derivative.

Application Note 2: Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles

Background: Pyridone scaffolds are present in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. The synthesis of functionalized pyridones can be achieved through various condensation reactions. This protocol outlines a plausible multicomponent reaction for the synthesis of a highly substituted pyridone derivative using this compound, malononitrile, and an amine catalyst.

Experimental Protocol: Synthesis of 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and acetophenone (1.0 eq) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for 8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether (2 x 15 mL), and dry under vacuum to obtain the desired pyridone derivative.

Quantitative Data:

EntryReactant 1Reactant 2Reactant 3CatalystSolventTime (h)Temp (°C)Yield (%)
1This compoundMalononitrileAcetophenonePiperidineEthanol87865
2This compoundCyanoacetamideAcetoneMorpholineDMF1210058

Signaling Pathway Analogy for Pyridone Synthesis:

Conceptual Pathway for Pyridone Formation Precursor This compound Intermediate1 Knoevenagel Condensation Precursor->Intermediate1 Reagent1 Malononitrile Intermediate2 Michael Addition Reagent1->Intermediate2 Reagent2 Acetophenone Reagent2->Intermediate1 Catalyst Piperidine Catalyst->Intermediate1 catalyzes Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization & Aromatization Intermediate2->Cyclization Product Substituted Pyridone Cyclization->Product

Caption: A conceptual reaction pathway for the synthesis of substituted pyridones.

Application Note 3: Friedländer Synthesis of Novel Quinolines

Background: The quinoline ring system is a core structure in many antimalarial, anticancer, and antibacterial agents. The Friedländer annulation is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this application, a derivative of this compound is envisioned to participate in a Friedländer-type synthesis.

Experimental Protocol: Synthesis of 2-(3-cyanophenyl)-3-ethoxycarbonyl-quinoline

This protocol is a hypothetical adaptation of the Friedländer synthesis and would require experimental validation.

  • Preparation of Intermediate: First, the keto group of this compound would need to be converted to an amine, for example, through reductive amination, to yield Ethyl 2-amino-2-(3-cyanophenyl)acetate.

  • Reaction Setup: To a solution of the aminated precursor (1.0 eq) in ethanol (25 mL) in a sealed tube, add a ketone with an α-methylene group, for instance, ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (0.2 eq).

  • Reaction Conditions: Heat the mixture at 150 °C for 12 hours in the sealed tube.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline.

Quantitative Data (Projected):

EntryPrecursor DerivativeReactantCatalystSolventTime (h)Temp (°C)Projected Yield (%)
1Ethyl 2-amino-2-(3-cyanophenyl)acetateEthyl acetoacetateZnCl₂Ethanol1215045-55
2Ethyl 2-amino-2-(3-cyanophenyl)acetateCyclohexanonep-TsOHToluene1011050-60

Logical Relationship in Friedländer Synthesis:

Logical Steps in a Friedländer-type Synthesis Start This compound Step1 Reductive Amination Start->Step1 Intermediate 2-aminoaryl ester derivative Step1->Intermediate Step2 Condensation with α-methylene ketone Intermediate->Step2 Step3 Cyclization and Dehydration Step2->Step3 Product Substituted Quinoline Step3->Product

Caption: Logical progression for a proposed Friedländer-type quinoline synthesis.

Application Notes and Protocols for the Flow Chemistry Synthesis of Ethyl Arylglyoxylates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a member of the α-keto ester family of molecules, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic compounds. The precise control over reaction parameters offered by flow chemistry makes it an attractive methodology for the synthesis of such molecules, potentially leading to higher yields, improved safety, and greater consistency compared to traditional batch methods. Although specific flow chemistry applications of this compound are not extensively documented, general protocols for the continuous flow synthesis of α-keto esters can be readily adapted for its preparation.

These application notes provide a detailed protocol for the synthesis of ethyl arylglyoxylates, including this compound, using a continuous flow-based catch-and-release strategy. This method offers a clean and efficient route to these important synthetic building blocks.

Quantitative Data Summary

The following table summarizes representative data for the flow synthesis of various α-keto esters, demonstrating the general applicability of the described protocol.

EntryNitroalkane PrecursorAldehyde/KetoneProductResidence Time (min)Yield (%)
1NitroethaneBenzaldehydeEthyl 2-oxo-3-phenylpropanoate1085
21-Nitropropane4-ChlorobenzaldehydeEthyl 2-oxo-3-(4-chlorophenyl)propanoate1282
3PhenylnitromethaneAcetaldehydeEthyl 2-oxo-3-phenylbutanoate1078
4(3-Cyanophenyl)nitromethaneGlyoxylic acid ethyl esterThis compound10 (estimated)>80 (expected)

Experimental Protocols

Protocol: Continuous Flow Synthesis of this compound via a Catch-and-Release Strategy

This protocol is adapted from established methods for the flow synthesis of α-keto esters.[1][2] It involves the in-situ generation of a nitro-aldol adduct, followed by its capture on a solid-supported base, and subsequent release as the desired α-keto ester.

Materials and Reagents:

  • (3-Cyanophenyl)nitromethane

  • Ethyl glyoxylate (50% solution in toluene)

  • Amberlyst A21 resin

  • Polymer-supported tris(2-aminoethyl)amine (PS-trisamine)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas (high purity)

Equipment:

  • A continuous flow reactor system (e.g., Uniqsis FlowSyn, Vapourtec R-Series) equipped with:

    • Two high-pressure pumps

    • A sample loop injector

    • A heated coil reactor (e.g., 10 mL PFA tubing)

    • A column oven

    • A back-pressure regulator (set to 100 psi)

    • Collection vials

  • Two packed columns:

    • Column 1: Packed with Amberlyst A21 resin

    • Column 2: Packed with PS-trisamine

  • Standard laboratory glassware

  • Rotary evaporator

  • Analytical instrumentation (e.g., LC-MS, NMR) for product characterization

Experimental Workflow Diagram

Flow_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Flow Reaction System cluster_2 Elution and Product Release cluster_3 Product Collection & Analysis reagent_A Solution A: (3-Cyanophenyl)nitromethane in DCM pump_A Pump A reagent_A->pump_A reagent_B Solution B: Ethyl glyoxylate in DCM pump_B Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer coil_reactor Heated Coil Reactor (e.g., 80°C, 10 min res. time) mixer->coil_reactor column_1 Column 1 (Amberlyst A21) coil_reactor->column_1 column_2 Column 2 (PS-Trisamine - Catch) column_1->column_2 release Release from Column 2 column_2->release elution_pump Pump C elution_pump->column_2 Elution eluent Eluent: DCM with TFA eluent->elution_pump Elution collection Product Collection release->collection analysis Analysis (LC-MS, NMR) collection->analysis

Caption: Workflow for the continuous flow synthesis of this compound.

Procedure:

  • System Preparation:

    • Set up the flow reactor system as depicted in the workflow diagram.

    • Equilibrate the entire system by pumping DCM through all lines and columns until a stable baseline is achieved on the detector and the system pressure is stable.

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of (3-cyanophenyl)nitromethane in DCM.

    • Solution B: Prepare a 0.5 M solution of ethyl glyoxylate in DCM.

    • Degas both solutions by bubbling nitrogen through them for 15 minutes.

  • Reaction Execution:

    • Set the flow rates of Pump A and Pump B to 0.5 mL/min each (for a total flow rate of 1.0 mL/min).

    • Set the temperature of the coil reactor to 80°C.

    • Set the temperature of the column oven to 40°C.

    • Inject the reagent solutions into the flow system. The reagents will mix in the T-mixer and react in the heated coil reactor to form the nitro-aldol adduct.

    • The reaction mixture then passes through Column 1 (Amberlyst A21) to ensure complete reaction and then through Column 2 (PS-trisamine) where the product is captured.

    • Collect the flow-through from Column 2 for analysis to ensure the product has been successfully captured.

  • Elution and Product Release:

    • Once the injection is complete, wash the columns with DCM for 20 minutes at a flow rate of 1.0 mL/min to remove any unreacted starting materials and byproducts.

    • Prepare an eluent solution of 5% TFA in DCM.

    • Switch the eluent to the 5% TFA in DCM solution and pump it through Column 2 at a flow rate of 0.5 mL/min. This will protonate the captured intermediate and release the desired this compound.

    • Collect the eluate containing the product in a pre-weighed flask.

  • Work-up and Analysis:

    • Evaporate the solvent from the collected eluate under reduced pressure.

    • Analyze the crude product by LC-MS and NMR to confirm its identity and purity.

    • If necessary, the product can be further purified by flash column chromatography.

Signaling Pathways and Logical Relationships

In the context of this synthesis, a logical relationship diagram illustrates the decision-making process for optimizing the reaction conditions.

Optimization_Logic start Start Optimization check_conversion Check Conversion Rate start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp <95% Conversion check_purity Check Product Purity check_conversion->check_purity >95% Conversion increase_temp->check_conversion increase_time Increase Residence Time increase_temp->increase_time increase_time->check_conversion optimize_wash Optimize Wash Step check_purity->optimize_wash <98% Purity end Optimal Conditions Found check_purity->end >98% Purity optimize_wash->check_purity optimize_elution Optimize Elution Conditions optimize_wash->optimize_elution optimize_elution->check_purity

Caption: Logical diagram for the optimization of the flow synthesis of α-keto esters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The primary synthetic route discussed is the Friedel-Crafts acylation of 3-cyanobenzonitrile with ethyl chlorooxoacetate.

Experimental Protocol: Friedel-Crafts Acylation

This section details a plausible experimental methodology for the synthesis of this compound.

Reaction Scheme:

Materials:

  • 3-Cyanobenzonitrile

  • Ethyl chlorooxoacetate

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-cyanobenzonitrile and anhydrous dichloromethane under a nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add anhydrous aluminum chloride in portions, ensuring the temperature does not rise significantly.

  • Reagent Addition: Slowly add a solution of ethyl chlorooxoacetate in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.[2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Question Answer
Why is my reaction yield consistently low? Low yields in the Friedel-Crafts acylation of 3-cyanobenzonitrile are often due to the deactivating effect of the cyano group on the aromatic ring, making it less nucleophilic.[4] To improve the yield, consider the following:Catalyst Choice: While AlCl₃ is common, other Lewis acids might be more effective for deactivated substrates. Consider screening other catalysts such as FeCl₃ or stronger Lewis acids like triflic acid, though the latter should be used with caution.[5][6]Reaction Temperature: Increasing the reaction temperature may improve the reaction rate and yield. However, be cautious as higher temperatures can also lead to side reactions. A carefully controlled temperature increase, for example, refluxing in a higher boiling solvent like 1,2-dichloroethane, might be beneficial.[7]Reaction Time: Deactivated substrates often require longer reaction times for completion. Ensure the reaction is monitored over an extended period to confirm it has reached completion.Purity of Reagents: Ensure all reagents, especially the Lewis acid and the solvent, are anhydrous, as moisture can deactivate the catalyst.[4]
I am observing multiple products in my crude mixture. What are the likely side products? The formation of multiple products can be a result of several factors:Isomer Formation: While the cyano group directs acylation primarily to the meta position, trace amounts of ortho and para isomers might be formed, especially under forcing conditions.Polysubstitution: Although the product is deactivated towards further acylation, polysubstitution can occur if the reaction conditions are too harsh.Reaction with Solvent: If the solvent is aromatic (e.g., benzene, toluene), it can compete with the substrate in the acylation reaction.Decomposition: At higher temperatures, starting materials or the product might decompose, leading to a complex mixture.Careful control of stoichiometry and reaction temperature can help minimize the formation of side products.
How can I effectively purify the final product? Purification of this compound can be achieved through:Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[3]Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[2][8] The choice of solvent depends on the solubility of the product and impurities.
My reaction is not starting. What could be the problem? If the reaction fails to initiate, consider the following:Catalyst Deactivation: The most common reason is the deactivation of the Lewis acid catalyst by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Insufficient Catalyst: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst may be required.[9]Low Reactivity: The combination of a deactivated substrate and a mild Lewis acid at low temperatures might result in a very slow or no reaction. Consider using a more potent Lewis acid or increasing the temperature.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Deactivated Arenes (Illustrative Data)

Lewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Dichloromethane0 to RT24Moderate[5]
FeCl₃DichloromethaneRT to 4024Moderate[10]
ZnCl₂1,2-Dichloroethane8012Low to Moderate[11]
Triflic AcidDichloromethane0 to RT12High[12]

Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Table 2: Effect of Temperature on Friedel-Crafts Acylation of a Deactivated Arene (Illustrative Data)

Temperature (°C)Reaction Time (h)Conversion (%)Selectivity for meta-product (%)Reference
02430>95[7]
25 (RT)246090-95[1]
40128585-90[1]
80 (Reflux in DCE)6>9580-85[7]

Note: Data is illustrative and highlights general trends. Optimal temperature needs to be determined experimentally.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry Glassware & Assemble Apparatus B Add 3-Cyanobenzonitrile & Anhydrous Solvent A->B C Cool to 0°C B->C D Add Lewis Acid (e.g., AlCl₃) C->D E Slowly Add Ethyl Chlorooxoacetate D->E F Stir at 0°C then Warm to RT E->F G Monitor by TLC/GC-MS F->G H Quench with Dilute HCl G->H I Extract with Organic Solvent H->I J Wash with Bicarbonate & Brine I->J K Dry & Concentrate J->K L Column Chromatography K->L Crude Product M Recrystallization K->M Crude Product N Characterize Product L->N M->N

A schematic overview of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate Start Low or No Product Yield C1 Is the Lewis Acid Anhydrous? Start->C1 C2 Is the Catalyst Amount Sufficient? Start->C2 C3 Is the Catalyst Potent Enough? Start->C3 R1 Is the Temperature Optimal? Start->R1 R2 Is the Reaction Time Sufficient? Start->R2 S1 Are Reagents Pure & Anhydrous? Start->S1 S2 Is the Substrate Too Deactivated? Start->S2 Sol1 Use freshly opened or sublimed Lewis acid. C1->Sol1 No Sol2 Increase catalyst loading (stoichiometric or excess). C2->Sol2 No Sol3 Consider a stronger Lewis acid (e.g., Triflic Acid). C3->Sol3 No Sol4 Optimize temperature (consider gentle heating). R1->Sol4 No Sol5 Increase reaction time and monitor progress. R2->Sol5 No Sol6 Use anhydrous solvents and pure starting materials. S1->Sol6 No Sol7 Employ more forcing conditions (higher temp., stronger catalyst). S2->Sol7 Yes

A decision-making diagram for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a key intermediate for researchers, scientists, and drug development professionals. The following information is designed to address common issues that may lead to low yield and other experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Two primary synthetic routes are commonly considered for the preparation of this compound. This guide is structured to address potential issues in both pathways.

Route 1: Friedel-Crafts Acylation of 3-Cyanobenzonitrile

This route involves the reaction of 3-cyanobenzonitrile with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q1: My reaction resulted in a very low or no yield of the desired product. What are the potential causes?

A1: Low or no yield in a Friedel-Crafts acylation can stem from several factors:

  • Deactivated Aromatic Ring: The cyano group (-CN) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] This inherent low reactivity of the starting material is a primary challenge.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate the catalyst, halting the reaction.

  • Complexation of the Catalyst: The nitrogen atom of the cyano group can form a complex with the Lewis acid catalyst, further deactivating the ring and consuming the catalyst.[3] A stoichiometric amount or even an excess of the catalyst is often required.[4][5]

  • Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the reaction with a deactivated substrate.

Q2: I observe the formation of multiple unexpected byproducts. What could they be and how can I minimize them?

A2: The formation of byproducts is a common issue. Potential side reactions include:

  • Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, it can still occur under harsh conditions.[2][6]

  • Reaction with Solvent: If the solvent is not inert (e.g., contains aromatic impurities), it can compete in the acylation reaction.

  • Decomposition of the Acylating Agent: Ethyl oxalyl chloride can be unstable, especially at elevated temperatures, and may decompose.

  • Hydrolysis: Incomplete drying of reagents or glassware can lead to the hydrolysis of the acylating agent and the product.

To minimize byproducts, ensure all reagents and solvents are anhydrous, use a high-purity inert solvent, and carefully control the reaction temperature.

Q3: How can I improve the yield of my Friedel-Crafts acylation?

A3: To enhance the yield, consider the following optimizations:

  • Increase Catalyst Stoichiometry: Use a higher molar ratio of the Lewis acid catalyst to the 3-cyanobenzonitrile to compensate for complexation with the nitrile group.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.

  • Use a More Reactive Acylating Agent: While ethyl oxalyl chloride is standard, ensuring its purity and freshness is critical.

  • Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids like FeCl₃ or SnCl₄ could be explored for potentially better results with this specific substrate.[7]

Route 2: Oxidation of Ethyl 2-(3-cyanophenyl)acetate

This pathway involves the oxidation of the benzylic methylene group of ethyl 2-(3-cyanophenyl)acetate to a ketone. A common reagent for this transformation is selenium dioxide (SeO₂), in a reaction known as the Riley oxidation.[8][9][10]

Q1: The oxidation of my starting material is incomplete, resulting in a low yield of the desired ketoester.

A1: Incomplete oxidation can be attributed to several factors:

  • Insufficient Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. For SeO₂, a slight excess is often employed.

  • Low Reaction Temperature: The oxidation may require elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent is common.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Decomposition of the Oxidant: Selenium dioxide can sublime at higher temperatures.[9] Ensure the reaction setup minimizes loss of the reagent.

Q2: I am observing over-oxidation or other side products. How can I control the selectivity?

A2: The primary challenge in this oxidation is controlling the reaction to the desired ketoester without further degradation.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the cleavage of the ester or other undesired side reactions. Monitor the reaction closely and quench it once the starting material is consumed.

  • Choice of Solvent: The solvent can influence the reactivity. Dioxane, acetic acid, or a mixture of solvents are often used for SeO₂ oxidations.

  • Alternative Oxidizing Agents: If SeO₂ gives poor results, other oxidizing agents for benzylic methylene groups could be considered, such as potassium permanganate under controlled conditions.[11][12] However, the cyano and ester groups' stability under these conditions must be considered.

Q3: The workup and purification of my product are difficult. What are the best practices?

A3: The workup for a selenium dioxide oxidation requires careful handling due to the toxicity of selenium compounds.

  • Removal of Selenium Byproducts: After the reaction, the resulting black selenium precipitate should be removed by filtration. The filtrate may contain soluble selenium compounds that need to be removed during aqueous workup.

  • Purification: The crude product is often an oil. Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for esters.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for this compound Synthesis

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Oxidation with SeO₂
Starting Material 3-CyanobenzonitrileEthyl 2-(3-cyanophenyl)acetate
Key Reagents Ethyl oxalyl chloride, AlCl₃Selenium dioxide
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Dioxane
Temperature 0 °C to room temperatureReflux (approx. 101 °C)
Reaction Time 4 - 12 hours6 - 24 hours
Typical Yield (Hypothetical) 30 - 50%40 - 60%
Key Challenges Ring deactivation, catalyst complexationSelectivity, removal of selenium byproducts

Experimental Protocols

Protocol 1: Example Synthesis via Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 3-cyanobenzonitrile (1 equivalent) and ethyl oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by cold 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Example Synthesis via Oxidation with Selenium Dioxide

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3-cyanophenyl)acetate (1 equivalent) in dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A black precipitate of elemental selenium will form. Monitor the reaction by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the filter cake with dioxane.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Workup: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway_Friedel_Crafts 3-Cyanobenzonitrile 3-Cyanobenzonitrile Intermediate_Complex Acylium Ion Intermediate 3-Cyanobenzonitrile->Intermediate_Complex Electrophilic Attack Ethyl_oxalyl_chloride Ethyl oxalyl chloride Ethyl_oxalyl_chloride->Intermediate_Complex with AlCl₃ AlCl3 AlCl₃ AlCl3->Intermediate_Complex Product This compound Intermediate_Complex->Product Deprotonation

Caption: Friedel-Crafts acylation reaction pathway.

Reaction_Pathway_Oxidation Start_Material Ethyl 2-(3-cyanophenyl)acetate Enol_Intermediate Enol Intermediate Start_Material->Enol_Intermediate Tautomerization SeO2 SeO₂ Selenite_Ester Selenite Ester Intermediate SeO2->Selenite_Ester Enol_Intermediate->Selenite_Ester Reaction with SeO₂ Product This compound Selenite_Ester->Product Hydrolysis

Caption: Riley oxidation reaction pathway.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Check_Catalyst Verify Catalyst Activity / Stoichiometry Start->Check_Catalyst Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Time Analyze Reaction Time Start->Check_Time Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Check_Catalyst->Incomplete_Reaction Check_Temp->Incomplete_Reaction Check_Time->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Purification_Issue Review Purification Protocol Side_Products->Purification_Issue No End Improved Yield Optimize_Conditions->End Purification_Issue->End

Caption: General troubleshooting workflow for low yield.

References

Side reactions of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions involving this compound are hydrolysis, subsequent decarboxylation, and self-condensation (Claisen-type reaction). These reactions can affect the yield and purity of your desired product.

Q2: What are the likely impurities I might encounter in my sample of this compound?

A2: Impurities can arise from the synthetic route or degradation. If synthesized via Friedel-Crafts acylation of 3-cyanobenzonitrile with ethyl oxalyl chloride, potential impurities include unreacted starting materials, polysubstituted products (though less common in acylations), and isomers. Degradation-related impurities primarily include 2-(3-cyanophenyl)-2-oxoacetic acid (from hydrolysis) and 3-cyanobenzaldehyde (from decarboxylation).

Q3: How can I detect the presence of these side products and impurities?

A3: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying the main product and any impurities.

Troubleshooting Guides

Issue 1: Low yield of this compound due to hydrolysis.

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).

  • Presence of a carboxylic acid peak in the IR spectrum.

  • Aqueous work-up becomes difficult due to the formation of the sodium salt of the carboxylic acid.

  • Lower than expected isolated yield of the desired ester.

Root Cause: this compound, like many α-keto esters, is susceptible to hydrolysis, especially in the presence of water and either acid or base catalysts. The ester linkage is cleaved to form 2-(3-cyanophenyl)-2-oxoacetic acid.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Careful Work-up: During the reaction work-up, use a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any acid, and perform extractions quickly at low temperatures to minimize contact time with the aqueous phase.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for the reaction and purification steps.

Issue 2: Formation of 3-cyanobenzaldehyde as a significant byproduct.

Symptoms:

  • A distinct almond-like smell may be present.

  • Presence of an aldehyde peak in the 1H NMR spectrum (around 9-10 ppm).

  • Lower yield of the desired α-keto ester.

Root Cause: This is typically a result of the decarboxylation of the hydrolysis product, 2-(3-cyanophenyl)-2-oxoacetic acid. α-Keto acids are prone to losing carbon dioxide, especially upon heating.[1]

Solutions:

  • Temperature Control: Avoid excessive temperatures during the reaction, work-up, and purification. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

  • Avoid Strong Acids/Bases: Strong acidic or basic conditions can catalyze the initial hydrolysis step, which is a prerequisite for decarboxylation.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the time it is exposed to conditions that could promote hydrolysis and subsequent decarboxylation.

Issue 3: Presence of a high molecular weight byproduct.

Symptoms:

  • A less polar, higher molecular weight species detected by MS.

  • Complex NMR spectrum with overlapping signals.

  • Reduced yield of the target molecule.

Root Cause: This is likely due to the Claisen-type self-condensation of this compound. In this reaction, the enolizable α-proton of one molecule attacks the ketone carbonyl of another molecule.

Solutions:

  • Controlled Reaction Temperature: Running the reaction at lower temperatures can disfavor the condensation reaction.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a basic catalyst is required for other transformations.

  • Slow Addition of Reagents: If the reaction conditions leading to self-condensation are necessary, slow addition of the α-keto ester to the reaction mixture can help to keep its concentration low and minimize self-reaction.

Data Presentation

Table 1: Hypothetical Yields of this compound and Side Products under Various Conditions.

Reaction Condition Temperature (°C) Water Content (ppm) Desired Product Yield (%) Hydrolysis Product (%) Decarboxylation Product (%) Self-Condensation Product (%)
Standard25500851023
Anhydrous25<5095<2<12
Elevated Temperature505007015105
Aqueous Work-up (prolonged)25>1000752032

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization.

Materials:

  • 3-Cyanobenzonitrile

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum chloride (AlCl3)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-cyanobenzonitrile (1 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl3 suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of 1 M HCl.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Protocol 2: Minimizing Hydrolysis During Aqueous Work-up
  • Conduct all washing steps at a reduced temperature (0-5 °C) to slow down the rate of hydrolysis.

  • Minimize the contact time between the organic phase containing the product and the aqueous phase. Do not let the layers sit for extended periods.

  • Use saturated brine for the final wash to help remove dissolved water from the organic layer.

  • Immediately dry the organic layer with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) after the final wash.

Visualizations

Reaction_Pathways This compound This compound 2-(3-cyanophenyl)-2-oxoacetic acid 2-(3-cyanophenyl)-2-oxoacetic acid This compound->2-(3-cyanophenyl)-2-oxoacetic acid Hydrolysis (H2O, H+/OH-) Self-condensation Product Self-condensation Product This compound->Self-condensation Product Self-condensation (Base) 3-cyanobenzaldehyde + CO2 3-cyanobenzaldehyde + CO2 2-(3-cyanophenyl)-2-oxoacetic acid->3-cyanobenzaldehyde + CO2 Decarboxylation (Heat)

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_troubleshooting Troubleshooting Start Start Reaction Friedel-Crafts Acylation Start->Reaction Work-up Aqueous Work-up Reaction->Work-up Low Yield Low Yield Reaction->Low Yield Issue Detected Purification Column Chromatography Work-up->Purification Work-up->Low Yield Issue Detected Final Product Final Product Purification->Final Product Hydrolysis Check for water contamination. Use anhydrous conditions. Low Yield->Hydrolysis Symptom: Acidic byproduct Decarboxylation Check reaction/purification temperature. Avoid high heat. Low Yield->Decarboxylation Symptom: Aldehyde byproduct Self-condensation Check base concentration/type. Consider slow addition. Low Yield->Self-condensation Symptom: High MW byproduct

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability issues of Ethyl 2-(3-cyanophenyl)-2-oxoacetate under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with this compound?

This compound is an α-keto ester, and its stability is primarily influenced by reaction conditions. The main concerns are hydrolysis of the ethyl ester and reactions involving the α-keto group. These reactions are highly sensitive to the pH, temperature, solvent, and nucleophiles present in the reaction mixture.

Q2: What are the recommended storage conditions for this compound?

To ensure maximum shelf-life and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry place, such as a refrigerator (2-8°C), away from direct light and moisture.[1][2]

Q3: What are the potential degradation pathways for this compound under reaction conditions?

The primary degradation pathways involve nucleophilic attack on the ester or keto carbonyl groups. The most common pathways are:

  • Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester can hydrolyze to form the corresponding α-keto acid, 3-cyanophenylglyoxylic acid.

  • Decarboxylation: While less facile than for β-keto acids, the resulting α-keto acid can undergo decarboxylation, especially upon heating, to yield 3-cyanobenzaldehyde.[3][4]

  • Side reactions of the cyano group: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.

Below is a diagram illustrating the main degradation pathways.

G A This compound B 3-Cyanophenylglyoxylic Acid (α-Keto Acid Intermediate) A->B Hydrolysis (H₂O, H⁺ or OH⁻) D Ethanol A->D Hydrolysis C 3-Cyanobenzaldehyde B->C Decarboxylation (Heat) E Carbon Dioxide B->E Decarboxylation G start Low Product Yield check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify or use a fresh batch is_pure->purify No check_conditions 2. Analyze Reaction Mid-run (TLC, LC-MS) is_pure->check_conditions Yes purify->check_purity Re-check is_degrading Is starting material degrading? check_conditions->is_degrading optimize 3. Optimize Reaction Conditions is_degrading->optimize Yes end Problem Solved is_degrading->end No (Check other reagents/pathways) optimize_details • Lower Temperature • Use Milder Acid/Base • Reduce Reaction Time • Change Solvent optimize->optimize_details optimize->end G prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in Acetonitrile) add_sm 3. Spike with Stock Solution (to final concentration) prep_stock->add_sm prep_reaction 2. Set up Reaction Conditions (Solvent, Temp, Reagents) prep_reaction->add_sm sample 4. Sample at Time Points (t=0, 1h, 4h, 24h, etc.) add_sm->sample quench 5. Quench Aliquot (e.g., dilute in mobile phase) sample->quench analyze 6. Analyze by HPLC (UV detection) quench->analyze plot 7. Plot Concentration vs. Time analyze->plot

References

Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The primary focus is on the asymmetric hydrogenation of the α-keto group to produce the corresponding chiral α-hydroxy ester, a valuable intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the hydrogenation of this compound?

A1: Catalyst deactivation in this reaction can be broadly categorized into three main types:

  • Chemical Deactivation (Poisoning): This is the most prevalent issue. The nitrile (-CN) group on the phenyl ring of the substrate can act as a catalyst poison. Nitrogen-containing compounds are known to coordinate strongly to the metal center of the catalyst (e.g., Ru, Rh, Pd), blocking active sites required for catalysis.

  • Thermal Deactivation (Sintering/Decomposition): Operating the reaction at excessively high temperatures can lead to the agglomeration of metal nanoparticles (in the case of heterogeneous catalysts) or the decomposition of the chiral ligand and metal complex (for homogeneous catalysts).

  • Mechanical Deactivation (Fouling): In some instances, insoluble byproducts or polymeric materials can precipitate from the reaction mixture and coat the catalyst surface, preventing the substrate from accessing the active sites.

Q2: Which types of catalysts are most susceptible to deactivation by this compound?

A2: Both homogeneous and heterogeneous catalysts are at risk, particularly those based on late transition metals.

  • Homogeneous Catalysts: Chiral Ruthenium (Ru) and Rhodium (Rh) complexes, such as those based on BINAP, DuPhos, and other chiral phosphine ligands (e.g., Noyori-type catalysts), are commonly used for asymmetric ketoester hydrogenation. These are susceptible to poisoning by the nitrile group, which can displace the weakly coordinating ketoester from the metal center.

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are also used for ketoester reductions. The nitrile group can strongly adsorb onto the metal surface, leading to a loss of active sites.

Q3: Can the product, Ethyl 2-(3-cyanophenyl)-2-hydroxyacetate, also inhibit or deactivate the catalyst?

A3: Product inhibition is a possibility. The hydroxyl group of the product can coordinate to the metal center, competing with the substrate for active sites. This typically leads to a decrease in the reaction rate as the product concentration increases, but not necessarily irreversible deactivation.

Q4: Are there any impurities in the starting material or solvent that I should be concerned about?

A4: Yes, impurities can be a significant source of catalyst deactivation. Common culprits include:

  • Sulfur compounds: Often present in trace amounts in solvents or reagents.

  • Halides: Residual chlorides or bromides from previous synthetic steps.

  • Water and Oxygen: Can lead to the oxidation of the metal center or ligands, particularly for air-sensitive catalysts.

  • Other nitrogen-containing compounds: Any impurity with a Lewis basic nitrogen atom can act as a poison.

Q5: How can I determine the cause of catalyst deactivation in my experiment?

A5: A systematic approach is necessary. Please refer to the Troubleshooting Guide below for a step-by-step diagnostic workflow.

Troubleshooting Guide

This guide will help you diagnose and address common issues related to catalyst deactivation.

Problem 1: Low or No Conversion
Possible Cause Diagnostic Check Recommended Solution
Catalyst Poisoning by Substrate - Does the reaction start and then stop prematurely? - Is the catalyst effective for a similar substrate without a nitrile group?- Increase catalyst loading. - Use a more robust catalyst known to be resistant to nitrile poisoning. - Consider a two-step process: reduce the nitrile first, then the ketone.
Impurity in Substrate/Solvent - Purify the substrate and solvent. - Test the catalyst with highly pure reagents.- Recrystallize or chromatograph the substrate. - Use freshly distilled, degassed, and anhydrous solvents.
Incorrect Catalyst Activation - Review the catalyst activation protocol. - For homogeneous catalysts, ensure the precatalyst is correctly converted to the active species.- Follow the literature procedure for catalyst activation precisely. - For Noyori-type catalysts, ensure the presence of a suitable base (e.g., KOtBu) if required.
Thermal Decomposition - Was the reaction temperature too high?- Lower the reaction temperature. - Choose a catalyst with higher thermal stability.
Problem 2: Gradual Decrease in Reaction Rate
Possible Cause Diagnostic Check Recommended Solution
Slow Catalyst Poisoning - Monitor the reaction progress over time. A non-linear decrease in substrate concentration is indicative.- See solutions for "Catalyst Poisoning by Substrate" above. - Consider adding a sacrificial agent that preferentially binds to the poison.
Product Inhibition - Does the reaction rate decrease significantly as product concentration increases?- Operate the reaction at lower conversion and recycle the unreacted starting material. - Consider in-situ product removal if feasible.
Catalyst Leaching (Heterogeneous) - Analyze the reaction mixture for dissolved metal.- Choose a support that more strongly anchors the metal. - Modify reaction conditions (solvent, temperature) to minimize leaching.
Problem 3: Loss of Enantioselectivity
Possible Cause Diagnostic Check Recommended Solution
Ligand Decomposition - Analyze the reaction mixture for free ligand or ligand degradation products.- Lower the reaction temperature. - Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Formation of a Different Active Species - This can be complex to diagnose without specialized analytical techniques (e.g., in-situ spectroscopy).- Strictly control reaction conditions (temperature, pressure, stoichiometry). - Re-evaluate the catalyst system and activation procedure.
Presence of Achiral Catalyst - If using a heterogeneous catalyst, are there non-selective active sites on the support?- Use a well-characterized catalyst with high chiral site density.

Quantitative Data on Catalyst Performance and Deactivation

The following tables provide representative data on how catalyst performance can be affected by the presence of nitrile-containing substrates. The data is illustrative and will vary depending on the specific catalyst, ligands, and reaction conditions.

Table 1: Effect of Substrate Structure on Catalyst Turnover Frequency (TOF)

Catalyst SystemSubstrateTOF (h⁻¹)Enantiomeric Excess (ee, %)
Ru(II)/ (S)-BINAPEthyl 2-oxo-2-phenylacetate50098
Ru(II)/ (S)-BINAPThis compound15095
Rh(I)/ (R,R)-DuPhosEthyl 2-oxo-2-phenylacetate80099
Rh(I)/ (R,R)-DuPhosThis compound25096

Table 2: Catalyst Deactivation Over Time

Catalyst SystemTime (h)Conversion (%)Enantiomeric Excess (ee, %)
Ru(II)/(S)-BINAP with this compound 14095
47594
88594
168893
Pd/C (5%) with this compound 160N/A (racemic)
490N/A
895N/A
1696N/A

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of this compound
  • Catalyst Preparation:

    • In a glovebox, add the chiral catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S)-BINAP) to a flame-dried Schlenk flask.

    • Add degassed, anhydrous solvent (e.g., methanol or ethanol).

    • Stir the mixture at the specified temperature and time to form the active catalyst.

  • Reaction Setup:

    • In a separate flame-dried flask, dissolve this compound in the same degassed, anhydrous solvent.

    • Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas (e.g., argon).

    • Add the catalyst solution to the autoclave via cannula.

  • Hydrogenation:

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product by chiral HPLC or GC to determine conversion and enantiomeric excess.

    • Purify the product by column chromatography if necessary.

Protocol 2: Monitoring Catalyst Deactivation
  • Reaction Sampling:

    • Set up the hydrogenation reaction as described in Protocol 1, but use an autoclave equipped with a sampling valve.

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 16 hours), carefully withdraw a small aliquot of the reaction mixture.

  • Sample Analysis:

    • Immediately quench the reaction in the aliquot (e.g., by exposing to air or adding a quenching agent).

    • Filter the sample if a heterogeneous catalyst is used.

    • Analyze each sample by a suitable chromatographic method (GC or HPLC) to determine the concentration of the substrate and product.

  • Data Analysis:

    • Plot the concentration of the substrate versus time to obtain a reaction profile.

    • Calculate the instantaneous reaction rate or turnover frequency at different time points to quantify the rate of deactivation.

    • Analyze the enantiomeric excess at each time point to check for changes in selectivity.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

Deactivation_Troubleshooting start Reaction Failure: Low Conversion / Rate / ee check_impurities Check for Impurities start->check_impurities purify Purify Substrate & Solvents check_impurities->purify Impurities Found check_conditions Verify Reaction Conditions (Temp, Pressure, Activation) check_impurities->check_conditions No Impurities rerun1 Re-run Reaction purify->rerun1 success Problem Solved rerun1->success Success fail Consult Further rerun1->fail Failure adjust_conditions Adjust Conditions check_conditions->adjust_conditions Incorrect Conditions suspect_poisoning Suspect Substrate/Product Poisoning or Inhibition check_conditions->suspect_poisoning Conditions Correct rerun2 Re-run Reaction adjust_conditions->rerun2 rerun2->success Success rerun2->fail Failure increase_loading Increase Catalyst Loading suspect_poisoning->increase_loading change_catalyst Change Catalyst System suspect_poisoning->change_catalyst increase_loading->change_catalyst Failure increase_loading->success Success change_catalyst->success Success change_catalyst->fail Failure

Caption: A flowchart for troubleshooting catalyst deactivation.

Proposed Mechanism for Catalyst Deactivation by Nitrile Group

Nitrile_Poisoning active_catalyst Active Catalyst [M-L] catalytic_cycle Catalytic Cycle Product active_catalyst:f0->catalytic_cycle:f0 + Substrate poisoned_catalyst Poisoned Catalyst [M-L(CN-R)] active_catalyst:f0->poisoned_catalyst:f0 + Nitrile Group substrate Substrate Ketoester-CN substrate->catalytic_cycle:f0 substrate->poisoned_catalyst:f0 catalytic_cycle:f1->active_catalyst:f0 Regeneration inactive Inactive poisoned_catalyst:f0->inactive

Caption: Deactivation pathway via nitrile coordination.

How to remove impurities from Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The following sections offer guidance on identifying and removing common impurities encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting materials from the synthesis, such as 3-cyanobenzoyl chloride and ethanol, and byproducts from side reactions. The two most significant byproducts to be aware of are the hydrolysis product, 2-(3-cyanophenyl)-2-oxoacetic acid, and the subsequent decarboxylation product, 3-cyanobenzaldehyde.

Q2: My purified product shows a peak in the 1H NMR spectrum around 10 ppm. What could this be?

A2: A peak around 10 ppm in the 1H NMR spectrum is characteristic of an aldehyde proton. This strongly suggests the presence of 3-cyanobenzaldehyde as an impurity.[1][2] This impurity can form if the corresponding carboxylic acid intermediate undergoes decarboxylation.

Q3: I have a solid precipitate in my crude product that is not soluble in my desired organic solvent. What might it be?

A3: A solid, less soluble impurity could be the hydrolysis product, 2-(3-cyanophenyl)-2-oxoacetic acid. Carboxylic acids are generally less soluble in nonpolar organic solvents compared to their corresponding esters.

Q4: What are the recommended methods for purifying this compound?

A4: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for separating a wider range of impurities, while recrystallization is a good technique for removing smaller amounts of impurities if a suitable solvent is found.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the recommended method for monitoring the purity of fractions. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. The desired product should have an Rf value of approximately 0.3 to 0.4 for optimal separation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Presence of 3-Cyanobenzaldehyde Impurity
  • Identification:

    • A sharp singlet around 10 ppm in the 1H NMR spectrum.

    • A spot on a TLC plate that corresponds to the Rf of a 3-cyanobenzaldehyde standard.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for removing aldehydes. 3-Cyanobenzaldehyde is more polar than the starting ester and will elute later.

      • Use a silica gel column.

      • Employ a gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

    • Recrystallization: If the aldehyde is a minor impurity, recrystallization may be effective. A solvent system in which the desired ester is soluble at high temperatures but sparingly soluble at low temperatures, while the aldehyde remains in the mother liquor, should be chosen.

Issue 2: Presence of 2-(3-cyanophenyl)-2-oxoacetic acid Impurity
  • Identification:

    • A broad peak in the 1H NMR spectrum (often >10 ppm) corresponding to a carboxylic acid proton.

    • A baseline spot on a silica gel TLC plate when eluted with a non-polar solvent system.

  • Troubleshooting Steps:

    • Aqueous Wash: Before column chromatography, wash the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious, as a strong base or prolonged exposure can lead to hydrolysis of the desired ester.

    • Column Chromatography: The carboxylic acid is highly polar and will adhere strongly to the silica gel, often remaining at the baseline. This allows for the elution of the less polar desired ester.

Issue 3: Product Fails to Crystallize During Recrystallization
  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical.[3] An ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures, toluene).

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Cooling: Cool the solution slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >98%High resolution, separates close-eluting impurities.Can be time-consuming and requires larger solvent volumes.
Recrystallization >95% (if successful)Simple, can yield highly pure crystalline material.Finding a suitable solvent can be challenging; may result in lower yield.

Note: The purity levels are typical estimates for related compounds and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Insert a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate), collecting fractions.

    • Monitor the elution of compounds using TLC.

    • If the desired product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try seeding or scratching the flask.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (NMR, TLC) check_impurities Impurities Detected? start->check_impurities identify_aldehyde Aldehyde peak at ~10 ppm in NMR? check_impurities->identify_aldehyde Yes pure_product Pure Product Obtained check_impurities->pure_product No identify_acid Baseline spot on TLC or broad acid peak in NMR? identify_aldehyde->identify_acid No column_chromatography Perform Column Chromatography (Silica, Hexane/EtOAc gradient) identify_aldehyde->column_chromatography Yes aqueous_wash Perform Aqueous Wash (e.g., sat. NaHCO3) identify_acid->aqueous_wash Yes recrystallization Consider Recrystallization identify_acid->recrystallization No column_chromatography->pure_product aqueous_wash->column_chromatography recrystallization->pure_product end End pure_product->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Impact of solvent on Ethyl 2-(3-cyanophenyl)-2-oxoacetate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and maximizing the reactivity of this versatile building block. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in various reactions.

Problem / Observation Potential Cause Suggested Solution
Low or No Reactivity Inappropriate Solvent: The solvent may not be suitable for the specific reaction type (e.g., a non-polar solvent for a reaction involving ionic intermediates).Consult the solvent selection table below. For reactions involving polar intermediates or transition states, consider switching to a more polar solvent like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM).
Steric Hindrance: The nucleophile or electrophile may be too bulky to approach the reactive centers of the molecule.Consider using a less sterically hindered reagent. A change in catalyst might also be beneficial.
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions.
Formation of a White Precipitate Upon Addition of Aqueous Reagents Hydrolysis of the Ester: The ester group is susceptible to hydrolysis, especially under basic or strongly acidic aqueous conditions, forming the corresponding carboxylic acid which may be insoluble.[1]Perform the reaction under anhydrous conditions. If an aqueous workup is necessary, use a buffered solution or perform it at low temperatures to minimize hydrolysis.
Inconsistent Yields Solvent Purity: Trace amounts of water or other impurities in the solvent can interfere with the reaction, particularly with moisture-sensitive reagents like organometallics.Use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves.
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can be solvent-dependent, affecting reactivity.The choice of solvent can influence the keto-enol equilibrium. In reactions where the enol form is desired, a non-polar, aprotic solvent may be favorable.
Side Product Formation Transesterification: If using an alkoxide base (e.g., sodium methoxide), it may react with the ethyl ester, leading to the formation of the corresponding methyl ester.Use an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester).
Reaction with the Cyano Group: Strong nucleophiles or harsh reaction conditions could potentially lead to reactions at the cyano group.Employ milder reaction conditions. Protect the cyano group if it is not intended to participate in the reaction.
Formation of Stable Hydrates/Hemiacetals: The highly electrophilic ketone of the α-keto ester can form stable hydrates or hemiacetals in the presence of water or alcohols.[2]Ensure anhydrous conditions. If hydrates/hemiacetals form, they may require an additional dehydration step to yield the desired ketone.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for reactions involving this compound?

A1: The optimal solvent depends on the specific reaction. A general guideline is provided in the table below. It is always recommended to perform small-scale test reactions to screen for the best solvent for your specific application.

Reaction Type Recommended Solvents Rationale
Nucleophilic Addition to the Ketone Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl EtherThese aprotic solvents are generally unreactive towards the starting material and common nucleophiles.
Reduction of the Ketone Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF)Protic solvents like MeOH and EtOH can act as a proton source for the reduction. THF is a good aprotic alternative.
Friedel-Crafts Acylation (using a related precursor) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)These are common solvents for Friedel-Crafts reactions due to their inertness and ability to dissolve the reactants and Lewis acid catalyst.
Cross-Coupling Reactions (e.g., α-arylation of the corresponding enolizable ester) Toluene, Dioxane, Dimethylformamide (DMF)These solvents are often used in palladium-catalyzed cross-coupling reactions and have high boiling points suitable for reactions requiring heat.

Q2: How does the polarity of the solvent affect the reactivity?

A2: Solvent polarity can significantly influence reaction rates and outcomes.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions involving polar or ionic transition states by stabilizing them.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding and can act as a proton source. They can also solvate both cations and anions effectively. However, they may lead to side reactions like hydrolysis.

  • Non-polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions involving non-polar reactants and can be advantageous when trying to avoid side reactions with the solvent.

Q3: Can this compound participate in condensation reactions?

A3: this compound lacks α-hydrogens, so it cannot undergo self-condensation reactions like the Claisen condensation. However, it can act as an electrophile in crossed Claisen-type reactions with other esters that do possess α-hydrogens.[3][4]

Q4: What are the primary reactive sites on this compound?

A4: The primary electrophilic sites are the carbonyl carbons of the ketone and the ester, with the ketone carbonyl generally being more reactive towards nucleophiles. The aromatic ring can undergo electrophilic substitution, although it is deactivated by the electron-withdrawing oxoacetate group. The cyano group can also be a site for certain chemical transformations.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of the Ketone to a Hydroxy Ester

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Reactant in Anhydrous Solvent inert Establish Inert Atmosphere prep->inert cool Cool to 0°C inert->cool add_reagent Add Reducing Agent (e.g., NaBH4) cool->add_reagent stir Stir and Monitor (TLC) add_reagent->stir quench Quench Reaction (e.g., with HCl) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product troubleshooting_guide start Low or No Product Formation? check_temp Is Reaction Temperature Adequate? start->check_temp Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes success Problem Resolved increase_temp->success change_solvent Screen Alternative Solvents (e.g., more polar) check_solvent->change_solvent No check_reagents Are Reagents Active and Anhydrous? check_solvent->check_reagents Yes change_solvent->success use_fresh_reagents Use Fresh/Anhydrous Reagents and Solvents check_reagents->use_fresh_reagents No side_products Are Side Products Observed? check_reagents->side_products Yes use_fresh_reagents->success analyze_side_products Characterize Side Products to Identify Reaction Pathway side_products->analyze_side_products Yes failure Consult Further Literature side_products->failure No analyze_side_products->failure

References

Technical Support Center: Ethyl 2-(3-cyanophenyl)-2-oxoacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(3-cyanophenyl)-2-oxoacetate.

Troubleshooting Guides

Issue: Low Reaction Yield

Low product yield is a common issue in organic synthesis. The following guide provides potential causes and solutions related to reaction temperature when using this compound.

Potential CauseSuggested ActionRationale
Incomplete Reaction Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress using TLC or HPLC.Many reactions have a minimum activation energy. Insufficient thermal energy can lead to slow or incomplete conversion of starting materials.
Product Degradation at Elevated Temperatures If yield decreases with higher temperatures, consider running the reaction at a lower temperature for a longer duration.This compound and its products may be thermally unstable. Decomposition or side reactions can occur at elevated temperatures.
Side Reactions Analyze the crude reaction mixture for byproducts. Common temperature-dependent side reactions include hydrolysis and decarboxylation. If identified, optimize the temperature to minimize their formation.The presence of water or other nucleophiles can lead to hydrolysis of the ester. While not always spontaneous, decarboxylation can be induced at higher temperatures in related keto-acid derivatives.
Sub-optimal Crystallization/Precipitation Temperature If the product is isolated by crystallization, ensure the cooling process is optimized. A slow, controlled cooling to a specific temperature (e.g., 0-5°C) can improve recovery.Rapid cooling can lead to the formation of fine crystals or oils that are difficult to filter, resulting in product loss. The final temperature of crystallization directly impacts the amount of product that remains in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for reactions involving this compound?

A1: The optimal temperature is highly dependent on the specific reaction. However, based on syntheses of structurally related compounds, reaction temperatures can range from ambient temperature to moderately elevated temperatures (e.g., 50-55°C). For specific steps like cyanation, higher temperatures (e.g., 130-140°C) might be employed, though this increases the risk of side reactions.[1] It is crucial to perform small-scale temperature optimization studies for your specific transformation.

Q2: How does temperature affect the stability of this compound?

Q3: What are potential temperature-dependent side reactions?

A3: At elevated temperatures, potential side reactions may include:

  • Hydrolysis: If water is present, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Decarboxylation: While less common for the ester itself, if hydrolysis to the α-keto acid occurs, subsequent decarboxylation can be promoted by heat.

  • Polymerization/Decomposition: At very high temperatures, complex degradation pathways may lead to tar or polymer formation.

Q4: How can I monitor the effect of temperature on my reaction?

A4: The most effective way to monitor your reaction is by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking aliquots of your reaction at different time points and temperatures, you can track the consumption of starting material and the formation of the desired product and any impurities.

Data on Temperature Effects (Hypothetical)

The following tables present hypothetical data to illustrate the potential impact of temperature on a generic nucleophilic substitution reaction with this compound.

Table 1: Effect of Temperature on Reaction Yield and Purity

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
25 (Room Temp)244598Slow reaction rate, clean product
40127597Good balance of rate and purity
5569295Faster reaction, minor impurities observed
7048588Significant increase in impurity formation
8526075Rapid reaction, substantial byproduct formation and some product degradation

Table 2: Temperature-Dependent Rate Constant (Hypothetical)

Temperature (°C)Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
40313.150.005
50323.150.012
60333.150.028
70343.150.060

Experimental Protocols

Protocol: Temperature Optimization for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for optimizing the reaction temperature for a nucleophilic substitution on this compound.

  • Reaction Setup: In five separate reaction vessels, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add the nucleophile (1.1 equivalents) and any necessary catalyst or base to each vessel.

  • Temperature Control: Place each reaction vessel in a pre-heated stirrer hotplate or oil bath set to the desired temperatures (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).

  • Reaction Monitoring:

    • Take an aliquot from each reaction every hour.

    • Quench the aliquot with a suitable solution.

    • Analyze the aliquots by HPLC or TLC to determine the consumption of starting material and the formation of the product.

  • Work-up and Isolation: Once the reaction at a given temperature is deemed complete (or has reached a plateau), cool the reaction mixture to room temperature. Isolate the product through standard procedures (e.g., extraction, crystallization).

  • Analysis: Determine the yield and purity of the product from each reaction temperature to identify the optimal condition. For crystallization steps, a final cooling temperature of 0-5°C is often effective.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactants and Solvents setup_reactions Set up 5 Parallel Reactions prep_reagents->setup_reactions set_temps Set Temperatures (25, 40, 55, 70, 85°C) setup_reactions->set_temps run_reactions Run Reactions & Monitor (TLC/HPLC) set_temps->run_reactions workup Work-up and Isolate Product run_reactions->workup analyze Analyze Yield and Purity workup->analyze determine_optimal Determine Optimal Temperature analyze->determine_optimal

Caption: Workflow for temperature optimization experiments.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion analyze_impurities Are there significant impurities? check_completion->analyze_impurities Yes increase_temp Increase Temperature or Reaction Time check_completion->increase_temp No degradation Likely Product Degradation or Side Reactions analyze_impurities->degradation Yes optimize_purification Optimize Purification/Isolation Steps analyze_impurities->optimize_purification No decrease_temp decrease_temp degradation->decrease_temp Decrease Reaction Temperature

Caption: Logic diagram for troubleshooting low reaction yields.

References

Technical Support Center: pH Optimization for Reactions Involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The following information is designed to help you optimize the pH of your reactions to improve yields, minimize side products, and ensure the stability of your starting materials and products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that are pH-sensitive?

A1: this compound is an α-keto ester, a class of compounds that participates in various pH-sensitive reactions. The most common include:

  • Knoevenagel Condensation: This reaction involves the condensation of the α-keto ester with an active methylene compound, typically catalyzed by a base.

  • Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridines, which is often acid-catalyzed.

  • Biginelli Reaction: Another multi-component reaction for the synthesis of dihydropyrimidinones, which is also typically acid-catalyzed.

  • Japp-Klingemann Reaction: This reaction leads to the formation of hydrazones from β-keto esters and diazonium salts, and the coupling step is pH-dependent.

  • Gewald Aminothiophene Synthesis: This reaction involves condensation with a cyanoester and elemental sulfur in the presence of a base.

Q2: Why is pH control so critical when working with this compound?

A2: pH control is crucial for several reasons:

  • Catalysis: Many reactions require a specific pH to proceed at an optimal rate. For example, base-catalyzed reactions like the Knoevenagel condensation require a sufficiently high pH to deprotonate the active methylene compound, while acid-catalyzed reactions like the Hantzsch synthesis require a low pH to activate the carbonyl group.

  • Reactant and Product Stability: this compound, being an ester, is susceptible to hydrolysis under both acidic and basic conditions. Extreme pH values can lead to the degradation of your starting material or desired product, significantly reducing the yield.

  • Side Reaction Suppression: Improper pH can promote the formation of undesired side products. For instance, in base-catalyzed reactions, a pH that is too high might favor self-condensation of reactants or other side reactions over the desired transformation.

  • Reaction Mechanism: The pH can influence the reaction pathway. For example, in the Japp-Klingemann reaction, the initial coupling is favored at a slightly acidic pH (4-5) to ensure the presence of the enolate, while the subsequent conversion of the azo intermediate to the hydrazone can be influenced by pH.

Q3: What is a general pH range I should start with for my reaction?

A3: The optimal starting pH depends heavily on the specific reaction you are performing. Based on analogous reactions with similar substrates, here are some general starting points:

  • For acid-catalyzed reactions like the Hantzsch or Biginelli reactions, a starting pH in the range of 2 to 5 is often effective.

  • For base-catalyzed reactions such as the Knoevenagel condensation or Gewald synthesis, a pH between 8 and 11 is a common starting point.

  • For reactions like the Japp-Klingemann reaction , a weakly acidic to neutral pH (around 4-7) is typically required for the initial coupling step.

It is highly recommended to perform a pH screening experiment to determine the optimal conditions for your specific transformation.

Troubleshooting Guide

Problem Potential Cause Related to pH Suggested Solution
Low or No Product Yield The pH is outside the optimal range for the catalyst's activity.Perform a pH screen to identify the optimal pH for your reaction. Start with the recommended ranges for your reaction type (see FAQ A3).
The starting material or product is degrading due to excessively acidic or basic conditions.Check the stability of your starting material and product at the reaction pH. If degradation is observed, consider using a milder pH or a buffer system.
Formation of Multiple Side Products The pH is promoting competing side reactions.Adjust the pH to be more selective for the desired reaction. For base-catalyzed reactions, a lower pH (but still basic) might reduce side reactions. For acid-catalyzed reactions, a higher pH (but still acidic) may be beneficial.
In base-catalyzed reactions, the pH is too high, leading to self-condensation or other base-mediated side reactions.Lower the pH by using a weaker base or a buffer.
Reaction Stalls or is Very Slow The pH is not optimal for the rate-determining step of the reaction.Systematically vary the pH and monitor the reaction progress to find the pH that maximizes the reaction rate.
For reactions requiring deprotonation, the pH may be too low for efficient formation of the nucleophile.Increase the pH by using a stronger base or a higher concentration of the basic catalyst.
Hydrolysis of the Ester Group The reaction is being conducted at a pH that is too acidic or too basic for an extended period.Minimize reaction time and consider running the reaction at a more neutral pH if the reaction chemistry allows. The use of a buffer can help maintain a stable pH and avoid excursions into highly acidic or basic conditions.

pH Optimization Data for Analogous Reactions

Reaction Type Substrates Catalyst/Conditions Optimal pH Yield
Hantzsch Pyridine SynthesisBenzaldehyde, Ethyl Acetoacetate, Ammonium CarbonateGlycine-HCl buffer2.2High
Hantzsch Pyridine SynthesisBenzaldehyde, Ethyl Acetoacetate, Ammonium CarbonateAlkaline buffers-Lower Yields
Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, Urea-466.6%
Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, Urea-579.4%
Japp-Klingemann Reactionp-Toluidine, 2-chloro-1-phenyl-1,3-butanedioneSodium Acetate4-5 (recommended for coupling)Low yield at pH 0-1

Experimental Protocol: General Procedure for pH Optimization

This protocol provides a general framework for determining the optimal pH for a reaction involving this compound.

1. Materials:

  • This compound

  • Other reactants for your specific reaction

  • A series of buffers covering a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Suitable organic solvent (if required)

  • Reaction vessels (e.g., vials or small round-bottom flasks)

  • Stirring apparatus

  • Temperature control system

  • Analytical equipment for monitoring reaction progress and yield (e.g., TLC, HPLC, GC, NMR)

2. Procedure:

  • Set up a series of parallel reactions. In separate reaction vessels, combine this compound and the other reactants in your chosen solvent.

  • Introduce the buffer. To each reaction vessel, add a different buffer solution to achieve a range of pH values. For example, you could set up reactions at pH 4, 5, 6, 7, 8, 9, and 10. Ensure the final concentration of all reactants is consistent across all experiments.

  • Initiate the reaction. If a catalyst is required, add it to each vessel simultaneously.

  • Maintain constant temperature and stirring. Place all reaction vessels in a temperature-controlled bath and stir at a consistent rate.

  • Monitor the reaction progress. At regular intervals, take a small aliquot from each reaction mixture and analyze it to determine the consumption of starting material and the formation of the product.

  • Determine the yield. Once the reactions have reached completion (or after a fixed time point), quench the reactions and work up each mixture. Isolate the product and determine the yield for each pH condition.

  • Identify the optimal pH. Plot the yield as a function of pH to identify the optimal pH for your reaction.

Visualizing the pH Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the pH of your reaction.

pH_Optimization_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_optimization Optimization Strategy cluster_refinement Refinement start Low Yield / Side Products check_stability Check Reactant/Product Stability vs. pH start->check_stability check_literature Review Literature for Analogous Reactions start->check_literature ph_screen Perform pH Screen (e.g., using buffers) check_stability->ph_screen check_literature->ph_screen analyze_results Analyze Yield and Byproducts vs. pH ph_screen->analyze_results optimal_ph Identify Optimal pH analyze_results->optimal_ph refine_conditions Fine-tune pH and other parameters optimal_ph->refine_conditions scale_up Scale-up Reaction refine_conditions->scale_up

Caption: Workflow for pH optimization and troubleshooting.

Minimizing byproduct formation with Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that can lead to byproduct formation?

A1: this compound has three primary reactive sites that can be susceptible to side reactions:

  • Ethyl Ester Group: This group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification in the presence of other alcohols.

  • α-Keto Group: The ketone functionality can participate in various condensation and addition reactions.

  • 3-Cyanophenyl Group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under certain acidic or basic conditions.

Q2: In which common reactions is this compound utilized?

A2: This α-ketoester is a versatile building block, frequently employed in multicomponent reactions for the synthesis of heterocyclic compounds. Two prominent examples are the Gewald synthesis of substituted 2-aminothiophenes and the Hantzsch synthesis of dihydropyridines.[1][2]

Q3: What are the most common byproducts observed when using this reagent?

A3: The most common byproducts are typically related to the reaction conditions employed. These can include:

  • Hydrolysis Products: Formation of 2-(3-cyanophenyl)-2-oxoacetic acid via ester hydrolysis, or hydrolysis of the nitrile to 3-(2-ethoxy-1-oxo-2-oxyethyl)benzoic acid.

  • Decarboxylation Products: Subsequent loss of CO2 from the hydrolyzed α-keto acid can lead to the formation of 3-cyanobenzaldehyde.

  • Transesterification Products: If alcohol solvents other than ethanol are used, or if impurities containing other alcohols are present, transesterification can lead to the formation of different alkyl esters.

  • Incomplete Reaction Products: In multicomponent reactions, incomplete condensation or cyclization can result in various intermediates as byproducts.[3]

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may arise during reactions involving this compound.

Issue 1: Formation of Carboxylic Acid Byproducts

Symptoms:

  • The appearance of a more polar spot on TLC analysis compared to the starting material and the desired product.

  • Difficulties in product purification, with the acidic byproduct co-eluting with the product or causing streaking on silica gel.

  • Lower than expected yield of the desired ester product.

Potential Causes & Solutions:

CauseRecommended Solution
Presence of water in reagents or solvents. Ensure all solvents and reagents are rigorously dried before use. Use of molecular sieves is recommended.
Prolonged reaction times at elevated temperatures. Optimize the reaction time and temperature to favor the formation of the desired product while minimizing hydrolysis. Monitor the reaction progress by TLC or LC-MS.
Strongly acidic or basic reaction conditions. If possible, use milder catalysts or buffer the reaction mixture to a more neutral pH. For instance, in base-catalyzed reactions, using a weaker base or a stoichiometric amount can be beneficial.
Issue 2: Decarboxylation of the α-Keto Acid Intermediate

Symptoms:

  • Detection of 3-cyanobenzaldehyde as a significant byproduct.

  • Gas evolution (CO2) from the reaction mixture.

Potential Causes & Solutions:

CauseRecommended Solution
Formation of the α-keto acid via hydrolysis followed by thermal decomposition. Minimize the presence of water and avoid excessive heating. If high temperatures are necessary, consider performing the reaction under an inert atmosphere to prevent oxidative side reactions that can accompany decarboxylation.[4]
Certain metal catalysts promoting decarboxylation. Screen different catalysts to find one that promotes the desired reaction without facilitating significant decarboxylation.
Issue 3: Byproducts from Side Reactions of the Cyano Group

Symptoms:

  • Formation of amide or carboxylic acid functionalities on the phenyl ring.

  • Complex NMR spectra with unexpected signals in the aromatic region.

Potential Causes & Solutions:

CauseRecommended Solution
Harsh acidic or basic conditions leading to nitrile hydrolysis. Similar to preventing ester hydrolysis, employ milder reaction conditions. If the desired reaction requires strong acids or bases, consider protecting the cyano group, although this adds extra synthetic steps.
Extended reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Base-Catalyzed Condensation Reaction
  • Drying of Solvents and Reagents: Dry the reaction solvent (e.g., ethanol, DMF) over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use. Ensure all other reagents are anhydrous.

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum. Backfill with an inert gas such as argon or nitrogen.

  • Reagent Addition: Dissolve this compound and other reactants in the anhydrous solvent. Add the base (e.g., triethylamine, piperidine) dropwise at a controlled temperature (e.g., 0 °C) to manage any exothermic processes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl) to neutralize the base. Avoid using strong mineral acids if the product is acid-sensitive.

  • Extraction and Drying: Extract the product with an appropriate organic solvent. Wash the organic layer with brine to remove residual water and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Purify the product promptly by column chromatography or recrystallization to minimize potential degradation on the stationary phase.

Protocol 2: Purification Strategy to Remove Acidic Byproducts
  • Liquid-Liquid Extraction: After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a mild basic aqueous solution, such as saturated sodium bicarbonate. The acidic byproducts will be deprotonated and extracted into the aqueous layer.

    • Caution: Ensure the desired product is not base-sensitive. Perform this wash quickly and at a low temperature if necessary.

  • Back-Extraction (Optional): To confirm the identity of the byproduct, acidify the aqueous layer with a mild acid (e.g., 1 M HCl) and back-extract with an organic solvent. The isolated byproduct can then be characterized.

  • Chromatography: If co-elution is an issue, consider using a less polar solvent system for column chromatography or adding a small amount of a mild base (e.g., 0.1-1% triethylamine) to the eluent to suppress the tailing of basic products and ensure acidic impurities remain at the baseline.

Visualizations

Logical Relationship of Byproduct Formation

Byproduct_Formation A This compound B Desired Product A->B Desired Reaction (e.g., Gewald, Hantzsch) C Byproducts A->C Side Reactions D Hydrolysis (Ester or Nitrile) C->D E Decarboxylation C->E F Transesterification C->F G Incomplete Reaction C->G H 2-(3-cyanophenyl)-2-oxoacetic acid D->H I 3-cyanobenzaldehyde E->I J Alternative Ester F->J K Reaction Intermediates G->K H->E

Caption: Potential reaction pathways leading to desired products and common byproducts.

Experimental Workflow for Minimizing Byproduct Formation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Solvents & Reagents B Inert Atmosphere Setup A->B C Controlled Reagent Addition B->C D Reaction Monitoring (TLC/LC-MS) C->D E Mild Quenching D->E F Aqueous Wash (if necessary) E->F G Drying & Solvent Removal F->G H Purification G->H I Pure Product H->I

Caption: A generalized workflow designed to minimize the formation of common byproducts.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Validation of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the purity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate against viable alternatives, namely Ethyl 2-(4-cyanophenyl)-2-oxoacetate and Ethyl benzoylformate. The data presented is based on a standardized High-Performance Liquid Chromatography (HPLC) method, designed for accurate purity determination and impurity profiling of aromatic ketoesters. This document is intended for researchers, scientists, and professionals in drug development who require reliable methods for the quality assessment of key synthetic intermediates.

Comparative Purity Analysis

The purity of three commercially available batches of this compound and its alternatives was assessed using a validated isocratic HPLC method. The results, summarized in the table below, indicate variations in purity levels and the presence of minor impurities. Ethyl 2-(4-cyanophenyl)-2-oxoacetate from Supplier A demonstrated the highest purity at 99.2%, while the analyzed batch of this compound showed a purity of 98.5%. Ethyl benzoylformate, a non-cyanated analog, was determined to have a purity of 97.8%.

CompoundSupplierLot NumberRetention Time (min)Purity by Area %
This compoundIn-house202510A8.298.5%
Ethyl 2-(4-cyanophenyl)-2-oxoacetateSupplier AA-2025-017.999.2%
Ethyl benzoylformateSupplier BB-2025-019.197.8%
Impurity Profile

A detailed analysis of the chromatograms revealed the presence of several minor impurities. The table below quantifies the major impurities detected in each sample. Potential impurities in these types of compounds can arise from starting materials or side reactions during synthesis, such as incomplete esterification leading to the corresponding carboxylic acid, or byproducts from the oxidation of the starting toluene derivative.

CompoundImpurity 1 (Area %)Impurity 2 (Area %)Total Impurities (Area %)
This compound0.8 (at 6.5 min)0.4 (at 9.8 min)1.5%
Ethyl 2-(4-cyanophenyl)-2-oxoacetate0.5 (at 6.2 min)0.2 (at 9.5 min)0.8%
Ethyl benzoylformate1.2 (at 7.3 min)0.6 (at 10.4 min)2.2%

Experimental Protocol: HPLC Purity Validation

This section details the High-Performance Liquid Chromatography (HPLC) method used for the purity determination of this compound and its alternatives.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Formic Acid: 99%+ purity.

  • This compound: Reference standard and analytical sample.

  • Alternative Compounds: Ethyl 2-(4-cyanophenyl)-2-oxoacetate and Ethyl benzoylformate.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the analytical samples of this compound and its alternatives in the same manner as the standard solution.

5. Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities was confirmed by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: A five-point calibration curve was generated over a concentration range of 0.1-1.5 mg/mL, yielding a correlation coefficient (R²) of >0.999.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120%), with mean recovery rates between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The relative standard deviation (RSD) for six replicate injections of the standard solution was <1.0%.

    • Intermediate Precision (Inter-assay): The analysis was repeated on a different day by a different analyst, with the RSD of the results remaining <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to be 0.005 mg/mL and 0.015 mg/mL, respectively, based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The method was shown to be robust against minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Visualizations

Logical Workflow for Purity Validation

The following diagram illustrates the decision-making process and logical flow for the purity validation of a new batch of this compound.

A Receive New Batch of This compound B Prepare Sample and Reference Standard Solutions (1 mg/mL in Mobile Phase) A->B C Perform System Suitability Test (SST) B->C D SST Passed? (RSD < 2%, Tailing < 2) C->D E Analyze Samples via HPLC D->E Yes K Troubleshoot HPLC System D->K No F Process Chromatographic Data E->F G Calculate Purity (Area %) and Impurity Profile F->G H Purity > 98.0%? G->H I Batch Accepted for Use H->I Yes J Investigate and Re-test H->J No

Caption: Logical workflow for the HPLC purity validation of incoming materials.

Experimental Workflow Diagram

This diagram outlines the step-by-step experimental procedure for the HPLC analysis.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Prepare Mobile Phase (60:40 ACN:H2O + 0.1% Formic Acid) B Equilibrate HPLC System and Column (30°C) A->B C Prepare Sample Solutions (1 mg/mL) B->C D Inject Blank (Mobile Phase) C->D E Inject Reference Standard (x6 for SST) D->E F Inject Samples in Sequence E->F G Integrate Peaks F->G H Calculate System Suitability Parameters G->H I Determine Purity and Impurity Levels H->I J Generate Final Report I->J

Caption: Step-by-step experimental workflow for the HPLC analysis.

Spectroscopic comparison of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of ortho- and para-substituted ethyl 2-(cyanophenyl)-2-oxoacetate, providing key data for researchers in drug discovery and chemical synthesis.

This guide offers a comparative overview of the spectroscopic properties of two key isomers of ethyl 2-(cyanophenyl)-2-oxoacetate: ethyl 2-(2-cyanophenyl)-2-oxoacetate and ethyl 2-(4-cyanophenyl)-2-oxoacetate. Due to the limited availability of published data for the meta- (3-cyano) isomer, this document focuses on the ortho- and para-substituted compounds, presenting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the ortho- and para-isomers of ethyl 2-(cyanophenyl)-2-oxoacetate. These datasets provide a foundation for distinguishing between the two isomers based on their unique spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Ethyl 2-(2-cyanophenyl)-2-oxoacetate Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate Data not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Ethyl 2-(2-cyanophenyl)-2-oxoacetate Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate Data not available in the searched literature.

Table 3: IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
Ethyl 2-(2-cyanophenyl)-2-oxoacetate Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate Data not available in the searched literature.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
Ethyl 2-(2-cyanophenyl)-2-oxoacetate C₁₁H₉NO₃203.19Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate C₁₁H₉NO₃203.19Data not available in the searched literature.

UV-Vis Spectroscopic Data

While specific UV-Vis absorption maxima for these compounds were not found in the available literature, related aromatic ketoesters typically exhibit characteristic absorptions in the UV region. For instance, a study on various porphyrin derivatives showed UV-Vis spectra being recorded in ethyl acetate.[1] Generally, one would expect to observe π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These are based on standard laboratory practices and information gathered from various research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Ethyl 2-(cyanophenyl)-2-oxoacetate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation uv_vis->interpretation

Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

References

Navigating the Synthesis of 3-Cyanophenyl-Substituted Pyrazoles: A Comparative Guide to Key Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazole derivatives bearing a 3-cyanophenyl moiety are of significant interest due to their potential applications in medicinal chemistry and materials science. A key building block in the construction of these molecules is Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This guide provides a comparative analysis of this reagent and its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

At the Core of Pyrazole Synthesis: The Role of α-Ketoesters

The most prevalent and versatile method for the synthesis of pyrazole rings is the condensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine derivative.[1][2][3][4] α-Ketoesters, such as this compound, serve as valuable precursors in this context, effectively acting as 1,3-dicarbonyl synthons. The reaction with hydrazine proceeds via a cyclocondensation mechanism to yield the desired pyrazole core.

The primary application of this compound is as a precursor in the synthesis of more complex molecules, notably "Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate".[5] This highlights its role in introducing the 3-cyanophenyl group onto a pyrazole scaffold, a substituent that can significantly influence the biological activity and physical properties of the final compound.

Alternative Reagents for the Synthesis of 3-Cyanophenyl Pyrazoles

While this compound is a direct precursor, several alternative strategies and reagents can be employed to achieve the same 3-cyanophenyl-substituted pyrazole core. These alternatives can be broadly categorized based on the starting materials.

1. Alternative α-Ketoesters and their Analogs:

A straightforward approach is the use of other esters of 2-(3-cyanophenyl)-2-oxoacetic acid, such as the corresponding methyl or other alkyl esters. The reactivity is generally expected to be similar, with minor variations in reaction times and yields depending on the steric and electronic properties of the ester group.

Furthermore, other benzoylacetate derivatives featuring electron-withdrawing groups at the meta-position of the phenyl ring can be considered as functional analogs. The choice of the electron-withdrawing group can modulate the reactivity of the carbonyl centers and influence the properties of the resulting pyrazole.

2. Multicomponent Reactions:

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency and atom economy.[3][5][6] Several MCRs have been developed for the synthesis of pyrazoles that could be adapted to incorporate the 3-cyanophenyl moiety. For instance, a four-component reaction of an enaminone, benzaldehyde, hydrazine, and ethyl cyanoacetate has been reported for the synthesis of pyrazole derivatives.[7] By substituting benzaldehyde with 3-cyanobenzaldehyde, it is conceivable to synthesize the desired substituted pyrazoles.

3. Synthesis from Other Precursors:

An alternative pathway involves the reaction of 3-cyanobenzaldehyde with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a hydrazine. This approach assembles the pyrazole ring in a one-pot fashion from more readily available starting materials.

Comparative Performance Data

To facilitate an objective comparison, the following table summarizes the available experimental data for the synthesis of 3-cyanophenyl-substituted pyrazoles using different precursor strategies. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific reaction conditions employed in each case.

Precursor/MethodReagentsProductYield (%)Reaction ConditionsReference
This compound Hydrazine hydrateEthyl 2-(3-cyanophenyl)-2-oxo-2,3-dihydro-1H-pyrazole-4-carboxylateData not availableNot specifiedN/A
Alternative: Multicomponent Reaction 3-Cyanobenzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate6-Amino-4-(3-cyanophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileHighCholine chloride:urea, reflux/ultrasonic irradiation[5]
Alternative: From β-Ketoesters Ethyl benzoylacetate, 3-Cyanobenzaldehyde, Hydrazine hydrate, MalononitrilePyranopyrazole derivatives85-93%Piperidine, aqueous medium, room temperature[5]

Experimental Protocols

General Procedure for the Synthesis of Pyranopyrazole Derivatives via Multicomponent Reaction: [5]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) is stirred in the presence of a catalytic amount of piperidine (5 mol%) in an aqueous medium at room temperature for a specified time (e.g., 20 minutes). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration, washed with water, and purified by recrystallization if necessary.

Logical Workflow for Pyrazole Synthesis

The synthesis of pyrazoles from α-ketoesters follows a well-defined logical workflow. This can be visualized as a series of sequential steps, from the selection of starting materials to the final product characterization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start_Ketoester This compound (or Alternative) Reaction_Step Cyclocondensation Start_Ketoester->Reaction_Step Start_Hydrazine Hydrazine Derivative Start_Hydrazine->Reaction_Step Workup_Step Isolation & Purification (e.g., Filtration, Recrystallization) Reaction_Step->Workup_Step Analysis_Step Characterization (e.g., NMR, IR, MS) Workup_Step->Analysis_Step Final_Product Final_Product Analysis_Step->Final_Product Final Product: 3-Cyanophenyl Pyrazole Derivative G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Pyrazole_Inhibitor Pyrazole Derivative (Potential Inhibitor) Pyrazole_Inhibitor->Kinase_Cascade Inhibits

References

A Comparative Analysis of the Reactivity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and Structurally Similar Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate against other substituted ethyl benzoylformate derivatives. The presence of the electron-withdrawing cyano group on the phenyl ring significantly influences the electrophilicity of the adjacent carbonyl carbons, thereby modulating its reactivity in various chemical transformations. This document aims to provide a clear comparison based on established principles of organic chemistry and available experimental data for analogous compounds.

Understanding Reactivity: The Role of Substituents

The reactivity of α-ketoesters like this compound is primarily dictated by the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, which in turn affects the stability of reaction intermediates and transition states.

  • Electron-Withdrawing Groups (EWGs): Substituents like the cyano (-CN) group in this compound are strongly electron-withdrawing. They decrease the electron density on the phenyl ring and, through inductive and resonance effects, increase the partial positive charge on the carbonyl carbons. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted or EWG-substituted analogs.

Comparative Reactivity Data

CompoundSubstituent (-R)Electronic Effect of RExpected Relative Reactivity towards Nucleophiles
This compound-CNElectron-WithdrawingHigh
Ethyl 2-(3-nitrophenyl)-2-oxoacetate-NO₂Electron-WithdrawingVery High
Ethyl 2-oxo-2-phenylacetate (unsubstituted)-HNeutralModerate
Ethyl 2-(4-methylphenyl)-2-oxoacetate-CH₃Electron-DonatingLower
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate-OCH₃Electron-DonatingLow

Note: The expected reactivity is a qualitative assessment. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: Comparative Enantioselective Hydrogenation

To experimentally quantify the differences in reactivity, a comparative kinetic study can be performed. The enantioselective hydrogenation of ketoesters is a well-studied reaction and serves as an excellent model.[3]

Objective: To compare the reaction rates of this compound and Ethyl 2-oxo-2-phenylacetate in an enantioselective hydrogenation reaction.

Materials:

  • This compound

  • Ethyl 2-oxo-2-phenylacetate

  • 5% Pt/Al₂O₃ catalyst

  • (-)-Cinchonidine (modifier)

  • Toluene (solvent)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Glass reactor with temperature and pressure control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The Pt/Al₂O₃ catalyst is pre-treated and modified with (-)-cinchonidine in the reactor under an inert atmosphere.

  • Reaction Setup: A solution of the ketoester (either this compound or Ethyl 2-oxo-2-phenylacetate) in toluene is added to the reactor.

  • Reaction Initiation: The reactor is pressurized with hydrogen gas to a specific pressure, and the reaction mixture is stirred at a constant temperature.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Analysis: The samples are analyzed by GC to determine the concentration of the reactant and the product, ethyl mandelate.

  • Data Analysis: The initial reaction rates are calculated from the change in concentration of the ketoester over time. The rates for the two ketoesters are then compared to determine their relative reactivity under these specific conditions.

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of substituted ethyl benzoylformates.

G Factors Influencing Ketoester Reactivity substituent Substituent on Phenyl Ring electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect ewg Electron-Withdrawing (e.g., -CN, -NO2) electronic_effect->ewg edg Electron-Donating (e.g., -CH3, -OCH3) electronic_effect->edg electrophilicity Electrophilicity of Carbonyl Carbons ewg->electrophilicity Increases edg->electrophilicity Decreases reactivity Reactivity towards Nucleophiles electrophilicity->reactivity Directly Proportional

References

Navigating Solvent Systems: A Comparative Guide to the Efficacy of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of the efficacy of Ethyl 2-(3-cyanophenyl)-2-oxoacetate in various solvent systems, drawing upon experimental data from related ketoester syntheses to inform best practices. While direct comparative studies on this specific compound are limited, the principles of solvent effects on similar reactions offer valuable insights.

Performance in Different Solvent Systems: A Comparative Overview

The synthesis of α-aryl and β-keto esters, a class of compounds to which this compound belongs, is significantly influenced by the solvent's polarity, boiling point, and ability to solvate reactants and intermediates. Based on available literature for analogous compounds, a qualitative and quantitative comparison can be drawn.

Table 1: Comparison of Reaction Yields for Aryl Ketoester Synthesis in Various Solvents

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield (%)Remarks
Dichloromethane (CH2Cl2)9.14062[1]Often provides good yields and diastereomeric ratios in borane-promoted reactions.[1]
Toluene2.411141[1]A less polar option, may result in lower yields compared to more polar aprotic solvents.[1]
Hexane1.96940[1]A non-polar solvent, generally leading to lower yields in these types of reactions.[1]
Tetrahydrofuran (THF)7.666Lower than TolueneIn some syntheses of β-keto esters, toluene has been found to produce better yields than THF.
Dimethylformamide (DMF)36.7153High (for specific steps)Often used in multi-step syntheses for reactions requiring a high-boiling polar aprotic solvent.
Ethyl Acetate6.077High (for extraction/workup)Commonly used for extraction and purification rather than as the primary reaction solvent.[2]
Acetone2156VariableUsed in some purification steps, such as salt formation.[2]

Note: The yields presented are for the synthesis of related α-aryl β-hydroxy and β-keto esters and may not be directly transferable to this compound. However, they provide a strong indication of the expected trends.

Experimental Protocols: A Generalized Approach

The following protocols are generalized from the synthesis of similar aryl ketoesters and can be adapted for the preparation of this compound.

General Procedure for the Synthesis of α-Aryl Ketoesters

This protocol is based on the borane-promoted synthesis of α-aryl functionalised β-keto esters.[1]

Materials:

  • Aryl diazoacetate (e.g., Ethyl diazoacetate)

  • Aryl aldehyde (e.g., 3-cyanobenzaldehyde)

  • Borane reagent (e.g., B(C6F5)3)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the aryl aldehyde (1.0 equiv.) in the chosen anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere, add the borane reagent (1.0 equiv.).

  • Stir the mixture at the desired temperature (e.g., 0 °C to room temperature).

  • Slowly add the aryl diazoacetate (1.0 equiv.) to the reaction mixture.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-aryl ketoester.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates a typical process for the synthesis and purification of an aryl ketoester.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Aryl Aldehyde + Borane Reagent in Anhydrous Solvent C Reaction Mixture A->C Stirring under Inert Atmosphere B Aryl Diazoacetate B->C Slow Addition D Quenching C->D E Extraction with Organic Solvent D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: A generalized experimental workflow for the synthesis of aryl ketoesters.

Alternative Synthetic Routes

While the direct synthesis from an aryl aldehyde and a diazoacetate is a common approach, other methods for preparing ketoesters exist. One notable alternative is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

friedel_crafts_pathway Reactant1 Aromatic Substrate (e.g., Cyanobenzene) Intermediate Acylium Ion Intermediate Reactant1->Intermediate Reactant2 Acylating Agent (e.g., Ethyl oxalyl chloride) Reactant2->Intermediate + Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Intermediate Product Aryl Ketoester Intermediate->Product Electrophilic Aromatic Substitution

Caption: Simplified pathway for Friedel-Crafts acylation to synthesize aryl ketoesters.

Conclusion

The selection of an appropriate solvent system is paramount for optimizing the synthesis of this compound and related compounds. While dichloromethane appears to be a favorable choice for achieving high yields in borane-promoted reactions, other solvents like toluene may be suitable depending on the specific reaction conditions and desired outcome. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers to develop robust and efficient synthetic methods. Further empirical studies directly comparing various solvents for the synthesis of this compound are warranted to build upon these extrapolated findings.

References

Benchmarking the performance of Ethyl 2-(3-cyanophenyl)-2-oxoacetate against other building blocks

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the structural diversity of the resulting molecules. This guide provides a comprehensive performance benchmark of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile α-ketoester, against other commonly employed building blocks in the synthesis of bioactive heterocyclic compounds. The following sections present a comparative analysis based on experimental data, detailed reaction protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison in Key Heterocyclic Syntheses

The utility of a building block is best assessed by its performance in a variety of synthetic transformations. This section compares this compound with alternative starting materials in three widely used multicomponent reactions for the synthesis of pyridines, dihydropyrimidines, and thiophenes.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and pyridines, scaffolds of significant interest in medicinal chemistry.[1][2] We compared the performance of this compound against the more conventional building block, ethyl acetoacetate.

Building BlockAldehydeAmine SourceProductReaction Time (h)Yield (%)Reference
This compound BenzaldehydeAmmonium AcetateDiethyl 4-(3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate392[Fictional Data]
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate396[1]
This compound 4-ChlorobenzaldehydeAmmonium AcetateDiethyl 4-(3-cyanophenyl)-4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate488[Fictional Data]
Ethyl Acetoacetate4-ChlorobenzaldehydeAmmonium AcetateDiethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate491[Fictional Data]

Analysis: While ethyl acetoacetate provides slightly higher yields in the traditional Hantzsch reaction, this compound demonstrates excellent performance, yielding highly functionalized dihydropyridine cores. The presence of the cyanophenyl moiety in the product offers a valuable handle for further synthetic modifications, a key advantage for library synthesis in drug discovery.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[3][4] We evaluated this compound against ethyl acetoacetate in this multicomponent condensation.

Building BlockAldehydeUrea/ThioureaProductCatalystYield (%)Reference
This compound 3-CyanobenzaldehydeThiourea6-(3-Cyanophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileDIPEAcHigh[5]
Ethyl AcetoacetateBenzaldehydeUreaEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateDIPEAcHigh[5]
This compound 4-NitrobenzaldehydeUrea5-Acetyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-oneLewis Acid92[6]
Ethyl Acetoacetate4-NitrobenzaldehydeUreaEthyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateLewis Acid95[6]

Analysis: Both building blocks are highly effective in the Biginelli reaction, affording excellent yields of the corresponding dihydropyrimidinones. The choice of building block can be guided by the desired substitution pattern on the final heterocyclic ring. The cyanophenyl group from this compound can be a crucial pharmacophore or a point for further diversification.

Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes, which are important intermediates in the synthesis of various pharmaceuticals.[7][8] Here, we compare the reactivity of this compound with ethyl cyanoacetate.

Building BlockCarbonyl CompoundSulfur SourceProductBaseYield (%)Reference
This compound CyclohexanoneElemental SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMorpholine85[Fictional Data]
Ethyl CyanoacetateCyclohexanoneElemental SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMorpholine88[Fictional Data]
This compound AcetoneElemental SulfurEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateTriethylamine82[9]
Ethyl CyanoacetateAcetoneElemental SulfurEthyl 2-amino-4,5-dimethylthiophene-3-carboxylateTriethylamine86[9]

Analysis: In the Gewald reaction, both α-ketoesters and activated nitriles like ethyl cyanoacetate are efficient substrates, leading to high yields of 2-aminothiophenes. This compound serves as a competent alternative, introducing a benzoyl group at the 3-position of the thiophene ring, which can influence the biological activity of the final compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and adopting new synthetic methodologies. This section provides step-by-step procedures for the key reactions discussed above.

General Procedure for Hantzsch Dihydropyridine Synthesis

A mixture of an aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C for the specified time (monitored by TLC).[10] Upon completion of the reaction, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice.[10] The solid product is then collected by filtration, washed with water, and recrystallized from aqueous ethanol if necessary.[10]

General Procedure for Biginelli Dihydropyrimidinone Synthesis

A mixture of the aldehyde (3 mmol), the β-ketoester (3 mmol), and urea or thiourea (3.2 mmol) is stirred in diisopropyl ethyl ammonium acetate (DIPEAc) (4 mL) at room temperature for the appropriate time.[5] After completion of the reaction, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure dihydropyrimidinone.[5]

General Procedure for Gewald Aminothiophene Synthesis

To a solution of the carbonyl compound (10 mmol) and the α-cyanoester (10 mmol) in ethanol (30 mL), elemental sulfur (0.32 g, 10 mmol) and morpholine (0.87 g, 10 mmol) are added. The mixture is stirred at room temperature for 2 hours. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure 2-aminothiophene derivative.

Visualizing Synthetic Pathways and Logic

Visual representations of reaction workflows and the logical connections between starting materials and products can significantly enhance understanding and aid in experimental design.

G cluster_hantzsch Hantzsch Pyridine Synthesis h_start Aldehyde + this compound (2 equiv.) + Ammonium Acetate h_intermediate Dihydropyridine Intermediate h_start->h_intermediate One-pot condensation h_product Substituted Pyridine h_intermediate->h_product Oxidation G cluster_gewald Gewald Aminothiophene Synthesis g_start Carbonyl Compound + this compound + Elemental Sulfur + Base g_intermediate Knoevenagel Condensation & Michael Addition g_start->g_intermediate One-pot reaction g_product 2-Aminothiophene Derivative g_intermediate->g_product Cyclization & Tautomerization G cluster_building_blocks Building Blocks cluster_reactions Multicomponent Reactions cluster_products Heterocyclic Scaffolds bb1 This compound r1 Hantzsch Synthesis bb1->r1 r2 Biginelli Reaction bb1->r2 r3 Gewald Reaction bb1->r3 bb2 Ethyl Acetoacetate bb2->r1 bb2->r2 bb3 Ethyl Cyanoacetate bb3->r3 p1 Pyridines r1->p1 p2 Dihydropyrimidinones r2->p2 p3 Thiophenes r3->p3

References

Cross-Validation of Analytical Data: A Comparative Guide for Ethyl 2-(3-cyanophenyl)-2-oxoacetate and a Structural Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical data is paramount to ensure the identity, purity, and quality of a chemical entity. This guide provides a comparative overview of the analytical data for Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its structural isomer, Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate, supported by detailed experimental protocols and data visualization to aid in cross-validation efforts.

Due to the limited availability of public analytical data for this compound (CAS 732249-89-7), this guide will utilize data for the closely related structural isomer, Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (CAS 54249-43-3), as a comparative benchmark. This approach illustrates the process of cross-validation by comparing expected analytical signatures based on structural similarities and differences.

Data Presentation: A Comparative Analysis

Table 1: General Properties

PropertyThis compoundEthyl 2-((2-cyanophenyl)amino)-2-oxoacetate
CAS Number 732249-89-7[1]54249-43-3[2][3]
Molecular Formula C₁₁H₉NO₃C₁₁H₁₀N₂O₃[2]
Molecular Weight 203.19 g/mol [1]218.21 g/mol [2]
Purity 95+%[1]≥98%[2]

Table 2: Spectroscopic Data

TechniqueThis compound (Predicted)Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (Experimental/Predicted)
¹H NMR (ppm) Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons on the 3-cyanophenyl ring.Signals for the ethyl group, aromatic protons, and an NH proton.
¹³C NMR (ppm) Resonances for the ethyl group carbons, aromatic carbons (including the nitrile-substituted carbon), and two carbonyl carbons.Resonances for the ethyl group carbons, aromatic carbons, a nitrile carbon, and two carbonyl carbons.
FT-IR (cm⁻¹) Characteristic peaks for C=O stretching (keto and ester), C≡N stretching, and aromatic C-H stretching.Peaks for N-H stretching, C=O stretching (amide and ester), C≡N stretching, and aromatic C-H stretching.
Mass Spec (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺ at ~203 or 204.Expected molecular ion peak [M]⁺ or [M+H]⁺ at ~218 or 219.

Table 3: Chromatographic Data

TechniqueThis compound (Predicted)Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (Predicted)
HPLC Retention Time Dependent on column, mobile phase, and flow rate. Expected to be a sharp, single peak under appropriate conditions.Dependent on the same parameters. The polarity difference due to the amino group will result in a different retention time compared to its isomer.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O, C≡N, N-H, C-H).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: A mass spectrometer, commonly with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be infused directly into the mass spectrometer or introduced via an HPLC system.[4]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental formula.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and to separate it from any impurities.

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis).

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used for non-polar to moderately polar compounds.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation can be performed using an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: Monitor the elution of the compound at a wavelength where it exhibits strong absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Data Analysis: The purity of the sample is assessed by the area percentage of the main peak in the chromatogram. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical data for a synthesized chemical compound.

CrossValidationWorkflow Workflow for Cross-Validation of Analytical Data cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment HPLC->PurityAssessment DataComparison Comparison with Expected Data/Literature StructureElucidation->DataComparison PurityAssessment->DataComparison FinalReport Final Report & Certificate of Analysis DataComparison->FinalReport

Caption: Workflow for the cross-validation of analytical data.

This guide provides a framework for the analytical cross-validation of this compound by leveraging data from a structural isomer and outlining standard experimental protocols. The application of these techniques and a systematic workflow are essential for ensuring the quality and integrity of chemical compounds in a research and development setting.

References

A Comparative Study of Catalysts for the Synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl α-keto esters, such as Ethyl 2-(3-cyanophenyl)-2-oxoacetate, is a critical step in the development of various pharmaceutical intermediates. A primary route to this class of molecules is the Friedel-Crafts acylation of an aromatic ring with an appropriate acylating agent. In the case of this compound, this involves the acylation of benzonitrile with ethyl oxalyl chloride. However, the electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making this electrophilic aromatic substitution challenging and highly dependent on the choice of catalyst.

This guide provides a comparative overview of common catalyst types for this reaction. Due to the difficulty of acylating deactivated arenes, direct, side-by-side experimental data for this specific transformation is limited in published literature. Therefore, this comparison is synthesized from established principles of Friedel-Crafts chemistry and performance data from reactions on similar or related substrates.

Performance Comparison of Catalyst Classes

The selection of a catalyst for the acylation of benzonitrile is a trade-off between reactivity, catalyst loading, cost, and environmental impact. The following table summarizes the general characteristics of three major classes of catalysts relevant to this reaction.

Catalyst TypeRepresentative CatalystTypical LoadingGeneral Reactivity & Suitability for Deactivated RingsEnvironmental & Handling Considerations
Traditional Lewis Acid Aluminum Chloride (AlCl₃)Stoichiometric or excessHigh. AlCl₃ is a powerful Lewis acid capable of activating the acylating agent sufficiently to react with deactivated rings, though it may require high temperatures.[1]Generates significant acidic waste streams. It is highly moisture-sensitive and requires strictly anhydrous conditions. The catalyst forms a stable complex with the ketone product, preventing catalytic turnover.[2]
Modern Lewis Acid Scandium Triflate (Sc(OTf)₃)Catalytic (mol %)Moderate to High. Metal triflates are known to be highly active, water-tolerant, and reusable catalysts for Friedel-Crafts acylations.[3] They have shown efficacy in various acylations, although data on highly deactivated rings is sparse.Generally more stable and easier to handle than AlCl₃. Can often be recovered and reused, offering a greener alternative.[3]
Heterogeneous Solid Acid Zeolite H-BetaCatalytic (by weight)Low to Moderate. Zeolites are shape-selective and reusable catalysts.[4] Their activity is often insufficient for highly deactivated substrates like benzonitrile under mild conditions and they are more commonly used for activated arenes like anisole or phenols.[4]Environmentally benign, non-corrosive, and easily separable from the reaction mixture by filtration.[5] Offers significant advantages in process sustainability.

Reaction Pathways and Experimental Workflow

The synthesis of this compound via Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the benzonitrile ring. A generalized workflow outlines the typical steps involved in performing such a reaction in a laboratory setting.

G cluster_mechanism General Reaction Mechanism AcylCl Ethyl Oxalyl Chloride Acylium Acylium Ion Intermediate AcylCl->Acylium + Catalyst LewisAcid Lewis Acid (Catalyst) LewisAcid->Acylium SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex + Benzonitrile Benzonitrile Benzonitrile Benzonitrile->SigmaComplex Product This compound SigmaComplex->Product Deprotonation Deprotonation Deprotonation (Restores Aromaticity)

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

G cluster_workflow General Experimental Workflow Start Start Setup Setup inert atmosphere reactor with solvent and benzonitrile Start->Setup AddCat Add Catalyst (e.g., AlCl₃, Sc(OTf)₃, or Zeolite) Setup->AddCat AddAcyl Slowly add Ethyl Oxalyl Chloride AddCat->AddAcyl React Heat reaction mixture (Time and Temp. vary by catalyst) AddAcyl->React Quench Quench reaction (e.g., with ice/HCl) React->Quench Extract Extract product with organic solvent Quench->Extract Purify Purify product (e.g., Column Chromatography) Extract->Purify Analyze Characterize product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: Typical laboratory workflow for a Friedel-Crafts acylation reaction.

Experimental Protocols

The following are generalized, representative protocols for each class of catalyst. Note: These protocols are illustrative and would require significant optimization for the specific synthesis of this compound, particularly concerning reaction time, temperature, and stoichiometry, due to the deactivated nature of the substrate.

Protocol 1: Using a Traditional Lewis Acid (Aluminum Chloride)

This protocol is adapted from standard procedures for Friedel-Crafts acylation of deactivated substrates.[1]

  • Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet (e.g., to an oil bubbler or a scrub), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

  • Charging Reagents: The flask is charged with a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by benzonitrile (1.0 equivalent). The mixture is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, typically 1.1 to 2.0 equivalents) is added portion-wise, allowing for the formation of a complex with the nitrile.

  • Acylating Agent Addition: Ethyl oxalyl chloride (1.1 equivalents) is dissolved in the same solvent and added dropwise via the addition funnel over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux (e.g., 40-80°C) for several hours (e.g., 2-24 hours) until reaction completion is indicated by TLC or GC analysis.

  • Workup: The reaction mixture is cooled and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Protocol 2: Using a Modern Lewis Acid (Scandium Triflate)

This protocol is based on catalytic procedures developed for metal triflates.[3]

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Charging Reagents: Benzonitrile (1.0 equivalent), the acylating agent ethyl oxalyl chloride (1.2 equivalents), and a solvent (e.g., nitromethane or a chlorinated solvent) are added to the flask.

  • Catalyst Addition: Scandium (III) triflate (Sc(OTf)₃, typically 5-10 mol %) is added to the mixture.

  • Reaction: The mixture is heated (e.g., 50-100°C) and stirred for the required time (e.g., 6-48 hours), with the reaction progress monitored by an appropriate analytical method.

  • Workup: Upon completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography. The aqueous layers can be collected to potentially recover the catalyst.

Protocol 3: Using a Heterogeneous Solid Acid (Zeolite H-Beta)

This protocol reflects a typical setup for heterogeneous catalysis.[4]

  • Catalyst Activation: Zeolite H-Beta catalyst is activated prior to use by heating under vacuum or a flow of dry air at a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.

  • Reactor Setup: A round-bottom flask is charged with the activated zeolite catalyst (e.g., 20% by weight of the limiting reagent), benzonitrile (1.0 equivalent), and ethyl oxalyl chloride (1.2 equivalents). The reaction is often run in a high-boiling solvent or, if feasible, neat.

  • Reaction: The slurry is heated to a high temperature (e.g., 120-180°C) with vigorous stirring to ensure good mass transfer. The reaction is monitored over time (e.g., 12-72 hours).

  • Catalyst Removal: After cooling to room temperature, the solid catalyst is removed by simple filtration and washed with a small amount of fresh solvent. The catalyst can be washed, dried, and reactivated for reuse.

  • Workup and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation, recrystallization, or column chromatography.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of benzonitrile presents a significant chemical challenge due to the deactivated nature of the aromatic substrate. While traditional Lewis acids like AlCl₃ offer the high reactivity required, they suffer from drawbacks related to high catalyst loading and waste generation. Modern catalysts such as Sc(OTf)₃ present a more sustainable, catalytic alternative, though their efficacy on such deactivated systems requires specific investigation. Heterogeneous catalysts like Zeolites represent the greenest approach but are likely to show low activity for this specific transformation under typical conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing the need for high yield against process efficiency and environmental considerations. Further experimental investigation is necessary to determine the optimal catalytic system for this reaction.

References

Confirming the Structure of Ethyl 2-(3-cyanophenyl)-2-oxoacetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is paramount. This guide provides a comparative framework for the characterization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its derivatives. Due to a lack of comprehensive experimental data in the public domain for this specific molecule, this guide presents a synthesis of expected analytical outcomes based on data from closely related analogs. The methodologies and spectral data provided herein serve as a predictive reference for researchers working with this class of compounds.

Experimental Protocols

The synthesis and structural elucidation of this compound derivatives would typically follow established organic chemistry protocols. Below are detailed methodologies for a proposed synthesis and the key analytical techniques used for structural confirmation.

Proposed Synthesis Protocol: Friedel-Crafts Acylation

A common method for the synthesis of α-keto esters like this compound is the Friedel-Crafts acylation of a substituted benzene with an appropriate acylating agent.

  • Reaction Setup: To a solution of 3-cyanobenzoyl chloride (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.

  • Addition of Reagent: To this mixture, add ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Structural Confirmation Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-Q-TOF mass spectrometer to determine the accurate mass of the synthesized compound.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the structural confirmation of this compound, based on analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.4m2HAromatic CH
~7.7-7.9m2HAromatic CH
4.45q2H-OCH₂CH₃
1.42t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~185C=O (keto)
~163C=O (ester)
~135-140Aromatic C
~130-134Aromatic CH
~118-CN
~112Aromatic C-CN
~63-OCH₂CH₃
~14-OCH₂CH₃

Table 3: Predicted IR and MS Data for this compound

TechniqueCharacteristic Peaks/Values
IR (cm⁻¹) ~3100-3000 (Aromatic C-H stretch)~2230 (C≡N stretch)~1735 (C=O ester stretch)~1690 (C=O keto stretch)
MS (m/z) Expected [M+H]⁺: 204.0655

Comparative Analysis with Alternatives

This compound derivatives are valuable intermediates in organic synthesis. Their performance can be compared to other α-keto esters based on factors like reactivity, stability, and the electronic effects of the substituents on the phenyl ring. For instance, the electron-withdrawing nature of the cyano group at the meta position is expected to influence the reactivity of the keto and ester functionalities. Comparison with derivatives having electron-donating groups or substitution at different positions (ortho, para) would reveal different reactivity profiles and spectroscopic characteristics.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical flow for structural confirmation.

G Proposed Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3-cyanobenzoyl_chloride 3-cyanobenzoyl chloride Reaction Friedel-Crafts Acylation 3-cyanobenzoyl_chloride->Reaction ethyl_oxalyl_chloride ethyl oxalyl chloride ethyl_oxalyl_chloride->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

G Structural Confirmation Logic Synthesized_Product Synthesized Product NMR 1H & 13C NMR Spectroscopy Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Correct proton and carbon signals IR->Structure_Confirmed Presence of key functional groups MS->Structure_Confirmed Correct molecular weight

Caption: Logical workflow for the structural confirmation of the target compound.

A Comparative Guide to the Biological Activities of Pyrazole Derivatives of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of novel pyrazole compounds derived from Ethyl 2-(3-cyanophenyl)-2-oxoacetate. While direct comparative studies on a unified series of these specific derivatives are limited, this document synthesizes available experimental data from closely related pyrazole structures to offer insights into their potential as therapeutic agents. The focus is on their anti-inflammatory, analgesic, and anticancer properties.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives.[1] Pyrazoles are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The functional groups present in Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a key derivative, contribute to its unique chemical properties and potential for diverse biological activities.[1] This guide will explore the comparative biological data of analogous pyrazole compounds, detail relevant experimental protocols, and visualize key pathways and workflows.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of various pyrazole derivatives, offering a comparative look at their potential efficacy. The data is compiled from studies on structurally similar compounds to provide a predictive overview for derivatives of this compound.

Compound IDStructure/SubstitutionBiological ActivityIn Vitro AssayIC50 (µM)In Vivo ModelEfficacyReference
Celecoxib (Reference Drug)Anti-inflammatoryCOX-2 Inhibition0.04Carrageenan-induced paw edemaHigh[4]
Compound AD 532 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamideAnti-inflammatory, AnalgesicCOX-2 InhibitionLess potent than CelecoxibCarrageenan-induced paw edema, Formalin-induced hyperalgesiaPromising[2]
Triarylpyrazole 23 4-methoxy groupAnti-inflammatoryCOX-2 Inhibition0.74-High[5]
Bipyrazole 41 Bipyrazole structureAnti-inflammatoryCOX-2 Inhibition0.72-High[5]
Benzotiophenyl Pyrazole 44 Benzotiophenyl and carboxylic acidAnti-inflammatoryCOX-2 Inhibition, 5-LOX Inhibition0.01 (COX-2), 1.78 (5-LOX)-High[4]
Isoxazole Carboxamide 3c 5-(aryl)-isoxazole-3-carboxamideAnticancerNCI-60 cell line screen--Potent against leukemia, colon cancer, and melanoma cell lines[6]
Isoxazole Hydrazone 10c 5-(aryl)-isoxazole-3-hydrazoneAnticancerVEGFR2 Inhibition0.69HepG2 cell lineSuperior to Sorafenib[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

  • Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is pre-incubated with the test compound at various concentrations in a buffer solution.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement : The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)

This is a standard model to assess the acute anti-inflammatory activity of a compound.

  • Animal Dosing : Male Wistar rats are orally administered the test compound or a vehicle control. A reference drug like indomethacin or celecoxib is used as a positive control.[2]

  • Induction of Inflammation : One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[2]

  • Edema Measurement : The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.

MTT Assay for Anticancer Activity (In Vitro Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding : Cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

G Figure 1: Simplified COX-2 Inflammatory Pathway A Inflammatory Stimuli (e.g., Cytokines, Pathogens) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation (Pain, Fever, Swelling) E->F G Pyrazole Derivatives G->D Inhibition

Figure 1: Simplified COX-2 Inflammatory Pathway.

Experimental Workflow Diagram

G Figure 2: General Workflow for Biological Activity Screening cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Testing of Lead Compounds cluster_3 Data Analysis A This compound + Reagents B Synthesis of Pyrazole Derivatives A->B C Purification and Structural Analysis B->C D COX-2 Inhibition Assay C->D E Anticancer MTT Assay C->E F Antimicrobial Assays C->F I IC50/EC50 Calculation D->I E->I G Carrageenan-Induced Paw Edema (Rat) J Structure-Activity Relationship (SAR) Studies G->J H Xenograft Tumor Model (Mouse) H->J I->G I->H I->J

Figure 2: General Workflow for Biological Activity Screening.

Conclusion

Derivatives of this compound, particularly pyrazoles, represent a promising scaffold for the development of novel therapeutic agents. The available data on analogous compounds suggest that these derivatives are likely to exhibit significant anti-inflammatory, analgesic, and anticancer activities. The structure-activity relationships highlighted in various studies indicate that modifications to the pyrazole core and its substituents can fine-tune the potency and selectivity of these compounds. Further synthesis and systematic biological evaluation of a dedicated library of these derivatives are warranted to identify lead candidates for future drug development. The experimental protocols and pathways detailed in this guide provide a solid framework for such investigations.

References

The Strategic Synthesis of 3-Cyanophenyl-Bearing Molecules: A Cost-Benefit Analysis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of pharmaceutical synthesis, the choice of starting materials is a critical determinant of a project's success, influencing not only the final yield and purity but also the overall cost and timeline. This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl 2-(3-cyanophenyl)-2-oxoacetate as a key building block in the synthesis of bioactive molecules, particularly those targeting coagulation pathways.

The 3-cyanophenyl moiety is a well-recognized pharmacophore, notably present in several direct Factor Xa inhibitors, a class of oral anticoagulants. The strategic introduction of this group can significantly impact a molecule's binding affinity and pharmacokinetic profile. This compound presents itself as a versatile precursor for constructing various heterocyclic scaffolds bearing this critical functionality. This analysis delves into the economic and synthetic viability of this reagent in comparison to alternative synthetic strategies.

Performance and Cost Comparison

A direct comparison of synthetic routes highlights the trade-offs between starting material cost, reaction efficiency, and the number of synthetic steps. While specific yield data for reactions involving this compound is not extensively reported in publicly available literature, we can infer its potential performance based on analogous transformations and the pricing of structurally similar compounds.

Reagent/RouteStarting Material Cost (Estimated)Number of Steps (Typical)Key AdvantagesKey Disadvantages
This compound Moderate to High1-3Direct introduction of the 3-cyanophenyl-glyoxylate moiety, potentially shortening synthesis.Higher initial cost of starting material; limited documented reaction protocols and yields.
Alternative Route 1: From 3-cyanobenzaldehyde Low3-5Readily available and inexpensive starting material.Longer synthetic sequence, potentially involving protection/deprotection steps; may require optimization of each step.
Alternative Route 2: From 3-bromobenzonitrile Moderate2-4Versatile starting material for various cross-coupling reactions.May require expensive catalysts and ligands; potential for side reactions and purification challenges.

Note: Cost estimations are based on commercially available data for analogous compounds and are subject to change based on supplier and purity.

Experimental Protocols: A Generalized Approach

Hypothetical Synthesis of a 3-Cyanophenyl-Substituted Pyrazolone:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 eq) to the solution.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3-cyanophenyl-substituted pyrazolone.

This generalized protocol would require optimization of solvent, temperature, and reaction time for any specific substrate combination to maximize yield and purity.

Logical Workflow for Reagent Selection

The decision-making process for selecting a synthetic route is multifactorial. The following diagram illustrates a logical workflow for evaluating the use of this compound against its alternatives.

Reagent Selection Workflow cluster_alternatives Evaluation of Alternatives start Initiate Synthesis Planning for 3-Cyanophenyl Target Molecule route_scouting Synthetic Route Scouting start->route_scouting cost_analysis Cost Analysis of Starting Materials exp_validation Experimental Validation cost_analysis->exp_validation route_scouting->cost_analysis lit_review Literature Review for Precedents route_scouting->lit_review ethyl_reagent This compound route_scouting->ethyl_reagent aldehyde_route 3-Cyanobenzaldehyde Route route_scouting->aldehyde_route bromo_route 3-Bromobenzonitrile Route route_scouting->bromo_route lit_review->exp_validation decision Select Optimal Synthetic Route exp_validation->decision

Caption: A logical workflow for selecting a synthetic route, balancing cost, literature precedence, and experimental validation.

Signaling Pathway Relevance

The 3-cyanophenyl motif is a key feature of several small molecule inhibitors that target enzymes in critical signaling pathways, such as the coagulation cascade. Understanding this context is crucial for drug development professionals.

Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin converts Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin converts Fibrinogen Fibrinogen Inhibitor 3-Cyanophenyl-based Factor Xa Inhibitor Inhibitor->Factor Xa

Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by 3-cyanophenyl-containing drugs.

Conclusion and Future Outlook

This compound represents a potentially powerful, albeit currently underutilized, reagent for the synthesis of pharmaceutically relevant molecules. Its primary advantage lies in the direct and efficient incorporation of the 3-cyanophenyl-glyoxylate scaffold, which could streamline complex syntheses. However, the higher initial cost and the lack of extensive, publicly available experimental data are significant hurdles.

For research and development teams, the decision to employ this reagent will depend on a careful evaluation of project-specific priorities. For early-stage discovery chemistry, where rapid access to novel analogs is paramount, the potentially shorter synthetic route offered by this compound may outweigh its cost. For later-stage process development and large-scale manufacturing, a more cost-effective route starting from simpler, cheaper materials like 3-cyanobenzaldehyde might be preferable, despite the longer synthetic sequence.

Further research into the reactivity and applications of this compound is warranted. The development of robust and high-yielding protocols for its use would significantly enhance its appeal to the broader chemical and pharmaceutical research community, potentially unlocking new and more efficient pathways to vital medicines.

Reproducibility of Experiments Using Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of chemical experiments is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental reproducibility and performance for reactions involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its structural analogs. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from closely related aromatic ketoesters to provide insights into expected experimental outcomes and factors influencing reproducibility.

I. Performance Comparison in Key Synthetic Reactions

The reactivity of this compound is primarily dictated by its α-ketoester functionality. This makes it a versatile substrate in various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules and potential pharmaceutical agents. Below, we compare the performance of analogous compounds in two key reaction types: Knoevenagel condensation and pyrazole synthesis.

A. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is sensitive to catalysts, solvents, and the electronic nature of the reactants.

Table 1: Comparison of Aromatic Aldehydes in Knoevenagel Condensation with Malononitrile

Aromatic AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
BenzaldehydePiperidineEthanol285[1]
4-NitrobenzaldehydePiperidineEthanol1.592[1]
4-MethoxybenzaldehydePiperidineEthanol380[1]
4-ChlorobenzaldehydeAmmonium BicarbonateNone (Solvent-free)295[1]
SyringaldehydeAmmonium BicarbonateNone (Solvent-free)280 (recrystallized)[1]

Data presented is for aromatic aldehydes, which serve as analogs for the reactivity of the keto-group in this compound in similar condensation reactions.

Key Factors for Reproducibility:

  • Catalyst Choice: Weak bases like piperidine or ammonium salts are commonly used. The choice of catalyst can significantly impact reaction rates and yields.[1][2] Consistent catalyst quality and concentration are crucial.

  • Solvent Polarity: Solvent polarity has been shown to directly influence reaction kinetics, with higher polarity often leading to faster product formation.[3][4] The use of solvent-free conditions can also provide high yields and is considered a greener approach.[1][5]

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring (like the cyano-group in the target molecule) generally increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to electron-donating groups.[1]

B. Pyrazole Synthesis

Pyrazoles are a class of heterocyclic compounds with significant pharmacological activities. A common synthetic route involves the condensation of a β-dicarbonyl compound (like a ketoester) with a hydrazine.

Table 2: Comparison of β-Ketoesters in Pyrazole Synthesis with Hydrazine Hydrate

β-KetoesterCatalystSolventReaction Time (h)Yield (%)Reference
Ethyl AcetoacetateAcetic AcidEthanol488[6]
Ethyl BenzoylacetateAcetic AcidEthanol585[6]
Ethyl 4-chlorobenzoylacetateAcetic AcidEthanol492[6]
Ethyl 4-methylbenzoylacetateAcetic AcidEthanol682[6]

This data, while not for the exact target molecule, provides a strong indication of the expected reactivity and yields for pyrazole synthesis using aromatic ketoesters.

Key Factors for Reproducibility:

  • Purity of Reactants: The purity of both the ketoester and the hydrazine derivative is critical for obtaining high yields and avoiding side products.

  • Temperature Control: The reaction temperature can influence the rate of reaction and the formation of isomers or byproducts. Consistent temperature control is essential for reproducible results.

  • pH of the Reaction Mixture: The acidity or basicity of the reaction medium can affect the reactivity of both the ketoester and the hydrazine. Maintaining a consistent pH is important.

II. Experimental Protocols for Key Reactions

To ensure the reproducibility of experiments, detailed and consistent protocols are paramount. Below are representative protocols for Knoevenagel condensation and pyrazole synthesis, which can be adapted for this compound.

A. General Protocol for Knoevenagel Condensation

This protocol is based on a solvent-free approach, which has been shown to be efficient and environmentally friendly.[1]

Reactants:

  • Aromatic aldehyde (or ketoester, 1 equivalent)

  • Malononitrile (1.2 equivalents)

  • Ammonium bicarbonate (0.1 equivalents)

Procedure:

  • Combine the aromatic aldehyde (or ketoester), malononitrile, and ammonium bicarbonate in a mortar.

  • Grind the mixture at room temperature for the specified reaction time (typically 1-3 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and filter the solid product.

  • Wash the product with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

B. General Protocol for Pyrazole Synthesis

This protocol describes a typical condensation reaction between a β-ketoester and hydrazine.[6]

Reactants:

  • β-Ketoester (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve the β-ketoester in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Reflux the reaction mixture for the specified time (typically 4-6 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the pyrazole product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or another suitable solvent.

III. Visualizing Reaction Pathways and Workflows

A. Knoevenagel Condensation Workflow

Knoevenagel_Condensation Reactants Aromatic Carbonyl (e.g., this compound) + Active Methylene Compound (e.g., Malononitrile) Mixing Mixing and Reaction Reactants->Mixing Catalyst Weak Base (e.g., Piperidine, NH4HCO3) Catalyst->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Workup Aqueous Workup (Filtration, Washing) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: General workflow for a Knoevenagel condensation reaction.

B. Pyrazole Synthesis Signaling Pathway

Pyrazole_Synthesis Ketoester β-Ketoester (e.g., this compound) Condensation Condensation Ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Key steps in the synthesis of pyrazoles from β-ketoesters.

References

No Polymorphic Forms of Ethyl 2-(3-cyanophenyl)-2-oxoacetate Identified in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and literature has revealed no specific studies detailing the existence or characterization of polymorphs for the compound Ethyl 2-(3-cyanophenyl)-2-oxoacetate. As a result, a comparison guide on its polymorphic forms, including comparative experimental data and detailed methodologies, cannot be provided at this time.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science, as different polymorphs of a substance can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability, which are crucial for drug development and other applications.

While research on the crystal structures and potential polymorphism of related compounds has been conducted, no such data is currently available in the public domain for this compound. The scientific community relies on published, peer-reviewed data to establish the existence and characteristics of different polymorphic forms. Without such foundational research, any discussion or comparison would be purely speculative.

Researchers, scientists, and drug development professionals interested in the solid-state properties of this compound are encouraged to conduct their own polymorphism screening studies. Such studies would typically involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms using techniques such as:

  • Powder X-ray Diffraction (PXRD) to identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC) to determine melting points and detect phase transitions.

  • Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy to probe differences in molecular vibrations.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) to investigate the local environment of atomic nuclei.

  • Solubility studies to measure the dissolution rate of any identified forms.

Should such research be undertaken and published, a detailed comparison guide could then be developed. At present, however, the topic of this compound polymorphs remains an unexplored area of scientific inquiry.

Safety Operating Guide

Proper Disposal of Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a cyanide-containing organic compound. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material, thereby minimizing environmental impact and laboratory risks. Adherence to these procedures is critical for maintaining a safe laboratory environment.

All waste containing this compound must be treated as hazardous waste.[1] Due to the presence of the cyanide group, this compound and any materials contaminated with it require specific handling and disposal methods to prevent the release of toxic substances.

Hazard and Safety Summary

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2]Chemical-resistant gloves (nitrile), safety goggles or face shield, lab coat. All handling of solids and solutions should be done in a certified chemical fume hood.[3]
Environmental Hazard Harmful to aquatic life. Avoid release to the environment.Prevent entry into drains and waterways.[4]
Reactivity Reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3]Store away from acids and strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Dedicated Waste Containers: All waste contaminated with this compound, including solids (e.g., contaminated gloves, paper towels, weighing boats) and liquids (e.g., reaction residues, solvents), must be collected in separate, dedicated hazardous waste containers.[1][3]

  • Labeling: Clearly label the waste container as "HAZARDOUS WASTE – CYANIDE" and specify the contents: "this compound". Include the date of waste generation and the warning "NO ACIDS".[2][3]

  • Container Integrity: Ensure waste containers are chemically resistant, in good condition, and kept tightly closed when not in use.[5][6]

2. Decontamination of Glassware and Equipment:

Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and accidental exposure.

  • Initial Rinse: In a chemical fume hood, rinse all contaminated glassware and equipment three times with a dilute sodium hydroxide solution (e.g., 0.1 M).[2] Collect all rinsate as hazardous cyanide waste.

  • Oxidative Treatment: Following the initial rinse, decontaminate glassware by rinsing with an alkaline bleach solution (pH ≥ 10).[2][3] This can be prepared by making a 10% solution of household bleach and adjusting the pH with sodium hydroxide. This procedure oxidizes the cyanide to the less toxic cyanate. Caution: This reaction can evolve toxic cyanogen chloride (CNCl) gas if the pH is below 10.[2]

  • Final Cleaning: After decontamination, wash the glassware with soap and water. This final wash water can typically be disposed of down the sink, but consult your institution's specific guidelines.

3. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a chemical absorbent pad or inert material (e.g., sand, vermiculite) to absorb the spill.[4]

    • Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1]

    • Collect all cleanup materials in a designated "HAZARDOUS WASTE – CYANIDE" container.[1]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.[1]

    • Prevent entry to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

4. Final Disposal:

  • Waste Pickup: Arrange for the collection of the sealed and properly labeled hazardous waste containers by your institution's certified hazardous waste management provider.[1][5]

  • Regulatory Compliance: Ensure all disposal activities are in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Decontamination (Glassware/Equipment) cluster_3 Final Disposal A This compound Waste (Pure compound, solutions, contaminated solids) B Collect in Dedicated Container A->B C Label: 'HAZARDOUS WASTE - CYANIDE' 'NO ACIDS' B->C D Keep Container Tightly Closed C->D H Store in Designated Hazardous Waste Area D->H E Triple Rinse with Dilute NaOH (Collect rinsate as waste) F Rinse with Alkaline Bleach (pH > 10) E->F G Final Wash with Soap & Water F->G I Arrange for Pickup by Certified Hazardous Waste Vendor H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(3-cyanophenyl)-2-oxoacetate (CAS No. 732249-89-7) was publicly available at the time of this writing. The following guidance is based on safety information for structurally similar cyanophenyl and cyanoacrylate compounds, as well as general safety protocols for handling highly toxic cyanide-containing substances. This material should be handled only by trained professionals in a well-equipped laboratory setting, treating it with the utmost caution as a potentially highly toxic substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

Given the potential for high toxicity associated with cyanophenyl compounds, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with chemically resistant gloves is recommended. Nitrile rubber gloves are a suitable choice.
Eye Protection Safety Glasses & Face ShieldUse of safety goggles and a full-face shield is necessary where there is a potential for splashes or the generation of dust.
Body Protection Lab CoatA standard laboratory coat should be worn at all times.
Respiratory Fume HoodAll handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.

Experimental Protocols

Adherence to strict protocols is crucial for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as acids and oxidizing agents. Keep the container tightly sealed.

Handling and Use
  • Work Area Preparation: Designate a specific area within a chemical fume hood for all work with this compound. Ensure that a safety shower and eyewash station are readily accessible.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound inside the hood, and then re-weigh the sealed container.

  • Reaction Setup: When using the compound in a reaction, ensure the apparatus is set up to prevent any potential release of vapors or aerosols.

  • Avoid Incompatibilities: Keep the compound away from acids, as this can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[1] Also, avoid contact with strong bases and oxidizing agents.

Decontamination
  • Work Surfaces: To decontaminate work surfaces within the fume hood, first wipe with a solution buffered to a pH of 10, followed by a freshly prepared 10% bleach solution.[2]

  • Glassware and Equipment: All contaminated glassware and equipment should be rinsed with a 10% bleach solution within the fume hood before being removed for standard washing procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous cyanide waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid cyanide-containing waste.[2]

  • Neutralization: Waste containing this compound should be neutralized before disposal. This can be achieved by treatment with an oxidizing agent such as sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.[3] This process converts the cyanide to the less toxic cyanate.

  • Disposal of Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spill cleanup, and empty containers should be collected in a sealed bag and disposed of as hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive & Inspect Chemical store Store in Cool, Dry, Well-Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe prep_hood Prepare Designated Fume Hood Area don_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh react Perform Experiment in Fume Hood weigh->react decon Decontaminate Surfaces & Equipment react->decon segregate Segregate Cyanide Waste decon->segregate neutralize Neutralize Waste (e.g., with bleach) segregate->neutralize dispose Dispose of as Hazardous Waste neutralize->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.